molecular formula C8H12O2 B2666986 1-Oxaspiro[4.4]nonan-2-one CAS No. 33448-80-5

1-Oxaspiro[4.4]nonan-2-one

Cat. No.: B2666986
CAS No.: 33448-80-5
M. Wt: 140.182
InChI Key: JFVMNDINHUZJDN-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.4]nonan-2-one is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.182. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-oxaspiro[4.4]nonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-3-6-8(10-7)4-1-2-5-8/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVMNDINHUZJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: The 1-Oxaspiro[4.4]nonan-2-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics & Synthetic Architecture

Executive Summary

The 1-oxaspiro[4.4]nonan-2-one scaffold represents a critical structural motif in medicinal chemistry, characterized by a


-butyrolactone ring fused spiro-cyclically to a cyclopentane ring. Unlike flat aromatic systems, this spirocyclic framework offers inherent three-dimensional complexity (

character), providing vectors for novel protein-ligand interactions while enhancing metabolic stability. This guide analyzes the nomenclature, physicochemical profile, and a robust Mn(III)-mediated synthetic protocol for this scaffold.
Part 1: Structural Anatomy & Nomenclature

The nomenclature of spiro compounds follows the IUPAC Von Baeyer system , which can be counter-intuitive compared to fused bicyclic systems.

IUPAC Breakdown: this compound

  • Spiro Origin: The name derives from the parent hydrocarbon spiro[4.4]nonane.[1] The bracket [4.4] indicates the number of carbon atoms linked to the spiro-atom in each ring (excluding the spiro-atom itself).

  • Heteroatom Priority: Per IUPAC Rule B-11.1, heterocyclic rings take precedence. Numbering commences at the heteroatom (Oxygen = 1).

  • Directionality: Numbering proceeds towards the spiro-junction to minimize the locants of functional groups.

    • Position 1: Oxygen

    • Position 2: Carbonyl (Ketone)

    • Position 5: Spiro-quaternary carbon

Visualization: Nomenclature Logic

The following diagram illustrates the numbering scheme and the orthogonal orientation of the two rings.

Nomenclature cluster_carbocycle Carbocycle (Ring B) O1 O (1) C2 C=O (2) O1->C2 Ester C3 CH2 (3) C2->C3 C4 CH2 (4) C3->C4 C5 C (5) C4->C5 C5->O1 C6 C (6) C5->C6 C7 C (7) C6->C7 C8 C (8) C7->C8 C9 C (9) C8->C9 C9->C5

Caption: Numbering scheme for this compound. Note the spiro-carbon (C5) serves as the orthogonal junction.

Part 2: Synthetic Methodology
The Heiba-Dessau Oxidative Cyclization[2]

While various routes exist (e.g., ring-closing metathesis, iodolactonization), the Mn(OAc)₃-mediated oxidative free-radical cyclization (Heiba-Dessau reaction) is the industry standard for generating spiro-lactones from exocyclic alkenes. This method is preferred for its ability to construct the quaternary center and the lactone ring in a single step under kinetic control.

Mechanism of Action:

  • Radical Generation: Mn(OAc)₃ undergoes thermolysis to generate a carboxymethyl radical (

    
    ).
    
  • Regioselective Addition: The electrophilic radical adds to the exocyclic double bond of methylenecyclopentane.

  • Oxidation & Cyclization: The resulting tertiary radical is oxidized by a second equivalent of Mn(III) to a carbocation, which is trapped by the pendant carboxylate to close the lactone ring.

Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques to exclude moisture, though Mn(III) reactions are generally tolerant of trace air.

Reagents:

  • Methylenecyclopentane (1.0 equiv)[1]

  • Manganese(III) acetate dihydrate (2.2 equiv)

  • Glacial Acetic Acid (Solvent)

  • Sodium Acetate (Buffer, optional)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Mn(OAc)₃·2H₂O (22 mmol) in glacial acetic acid (50 mL). The solution will appear dark brown.

  • Activation: Heat the mixture to 80°C under an inert atmosphere (

    
    ) until the Mn(OAc)₃ is fully dissolved.
    
  • Addition: Add methylenecyclopentane (10 mmol) dropwise.

  • Reflux: Heat the reaction to reflux (118°C).

    • Self-Validation Check: The reaction progress is visually indicated by the color change from dark brown (Mn³⁺) to clear/pale pink (Mn²⁺) . This bleaching indicates the consumption of the oxidant.

  • Quench & Workup: Once the color change is complete (approx. 2-4 hours), cool to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Wash combined organics with saturated NaHCO₃ (to remove acetic acid) and brine. Dry over MgSO₄. Concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Mechanistic Pathway Visualization

ReactionMechanism Start Precursors: Mn(OAc)3 + AcOH RadicalGen Step 1: Thermolysis Generates •CH2COOH Radical Start->RadicalGen Addition Step 2: Radical Addition to Methylenecyclopentane RadicalGen->Addition + Alkene Intermediate Intermediate: Tertiary Carbon Radical Addition->Intermediate Oxidation Step 3: Oxidation by Mn(III) Formation of Carbocation Intermediate->Oxidation - e⁻ (Mn3+ -> Mn2+) Cyclization Step 4: Intramolecular Trapping Lactone Ring Closure Oxidation->Cyclization Product Product: This compound Cyclization->Product

Caption: Mn(III)-mediated radical cascade transforming methylenecyclopentane into the spiro-lactone core.

Part 3: Physicochemical Profiling

For researchers characterizing the synthesized material, the following spectral data serves as a reference standard.

PropertyValue / DescriptionNote
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Molecular Weight 140.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~105-110°C (at 15 mmHg)Typical for spiro-lactones of this weight
IR Spectrum 1770 cm⁻¹ (Strong)Characteristic

-lactone carbonyl stretch
¹H NMR (CDCl₃)

1.60-1.90 (m, 8H, carbocycle)

2.05 (t, 2H, lactone

-CH₂)

2.55 (t, 2H, lactone

-CH₂)
The triplet at 2.55 ppm corresponds to protons adjacent to the carbonyl.[2][3][4][5][6][7][8][9][10][11][12]
¹³C NMR (CDCl₃)

177.5 (C=O), 94.2 (Spiro C-O),29-38 (Aliphatic carbons)
The quaternary spiro carbon shift (~94 ppm) is diagnostic.
Mass Spec (EI) m/z 140 [M]⁺, 96 [M-CO₂]⁺Loss of

is a common fragmentation pathway for lactones.
Part 4: Medicinal Chemistry Utility[8][11][14][15]

The this compound scaffold is not merely a synthetic curiosity; it is a privileged structure in drug discovery.[6]

  • Escape from Flatland: As noted in recent reviews on spirocyclic scaffolds, these structures increase the fraction of

    
     hybridized carbons (
    
    
    
    ), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding common to flat aromatic rings.[10]
  • Conformational Restriction: The spiro-fusion locks the relative orientation of the two rings. This rigidity reduces the entropic penalty of binding to a protein target, potentially increasing potency.

  • Bioisosterism: The spiro-lactone can act as a bioisostere for cyclic anhydrides or gem-disubstituted cycloalkanes, offering different hydrogen-bonding vectors via the lactone oxygen and carbonyl.

References
  • Mn(OAc)

    • Snider, B. B. (2009). Manganese(III) Acetate.[2][13][7][14] Encyclopedia of Reagents for Organic Synthesis. 14

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., & Tice, C. M. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. 15

  • Chemical Data & Nomenclature

    • PubChem.[1] Spiro[4.4]nonan-2-one Compound Summary. National Library of Medicine. 1

  • IUPAC Naming Rules

    • IUPAC.[1][8][12][16] Nomenclature of Organic Chemistry: Spiro Compounds. 16

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Oxaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for the spirocyclic lactone, 1-Oxaspiro[4.4]nonan-2-one. While direct experimental spectra for this specific compound are not widely available in public spectral databases, this document leverages established principles of organic spectroscopy and data from its immediate precursor to provide a robust, data-driven analysis. This guide is designed to assist researchers in identifying and characterizing this molecule, offering both theoretical predictions and practical methodological insights.

Introduction to this compound

This compound is a bicyclic organic compound featuring a five-membered lactone ring fused to a cyclopentane ring at a spiro center. Spirocyclic lactones are significant structural motifs in a variety of natural products and pharmacologically active molecules. Their constrained three-dimensional architecture often imparts unique biological activities, making their unambiguous characterization a critical step in chemical synthesis and drug discovery.

The primary method for the synthesis of this compound is the Baeyer-Villiger oxidation of its corresponding ketone precursor, spiro[4.4]nonan-2-one. This well-established reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone. The regioselectivity of this reaction is predictable, with the more substituted carbon atom typically migrating.

Due to the scarcity of published experimental data for the target molecule, this guide will first detail the expected spectroscopic characteristics based on its structure and the known data of its precursor.

Molecular Structure:

This compound C1 C O1 O C1->O1 O2 O C1->O2 C5 C O1->C5 C2 C C3 C C2->C3 C4 C C3->C4 C4->C5 C5->C2 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C8->C3

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex pattern of overlapping multiplets in the aliphatic region, arising from the protons on the two five-membered rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₂- (lactone ring, adjacent to O)4.2 - 4.5m2H
-CH₂- (lactone ring, adjacent to C=O)2.5 - 2.8m2H
-CH₂- (cyclopentane ring)1.5 - 2.2m8H
  • Rationale: The protons on the carbon adjacent to the ring oxygen (-O-CH₂-) are expected to be the most downfield-shifted due to the deshielding effect of the electronegative oxygen atom. The protons alpha to the carbonyl group will also be downfield relative to the other cyclopentane protons. The remaining protons on the cyclopentane ring will give rise to a complex set of overlapping multiplets in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (lactone carbonyl)175 - 180
C-O (spiro carbon)85 - 95
-CH₂- (lactone ring, adjacent to O)65 - 75
-CH₂- (lactone ring, adjacent to C=O)30 - 40
-CH₂- (cyclopentane ring)20 - 40
  • Rationale: The carbonyl carbon of the lactone will appear significantly downfield. The spiro carbon, being attached to two oxygen atoms in the precursor's oxidation intermediate and adjacent to one in the product, will also be deshielded. The carbon atom bonded to the ring oxygen will appear in the characteristic region for such carbons. The remaining aliphatic carbons will resonate in the upfield region.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for a novel compound like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). The choice of solvent can be critical for resolving overlapping signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, perform a suite of 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying key functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (lactone carbonyl)1760 - 1780Strong
C-O (ester)1250 - 1100Strong
C-H (sp³ alkanes)2850 - 3000Medium to Strong
  • Rationale: The most prominent feature in the IR spectrum will be a strong absorption band corresponding to the carbonyl stretch of the five-membered lactone. This frequency is typically higher than that of a simple acyclic ester or a six-membered lactone due to ring strain. Strong C-O stretching bands will also be present.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer is suitable.

  • Data Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric contributions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺140.08Molecular Ion
[M - CO]⁺112.08Loss of carbon monoxide
[M - C₂H₄O]⁺96.06Rearrangement and fragmentation
  • Rationale: The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₈H₁₂O₂. Common fragmentation pathways for lactones include the loss of CO and more complex rearrangements. The mass spectrum of the precursor, spiro[4.4]nonan-2-one, shows a molecular ion at m/z 138, which is consistent with its molecular formula of C₉H₁₄O.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Impact (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for softer ionization to enhance the observation of the molecular ion.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Fragmentation Pathway Visualization:

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 140 frag1 [M - CO]⁺˙ m/z = 112 M->frag1 - CO frag2 [M - C₂H₄O]⁺˙ m/z = 96 M->frag2 - C₂H₄O

Figure 2: A simplified potential fragmentation pathway for this compound in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound relies on a combined interpretation of NMR, IR, and Mass Spectrometry data. Although experimental spectra for this specific molecule are not readily found in public databases, this guide provides a detailed, theoretically grounded prediction of its key spectroscopic features. By following the outlined experimental protocols, researchers can confidently acquire and interpret the necessary data to confirm the synthesis and purity of this important spirocyclic lactone. The insights provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis and analysis of novel organic compounds.

References

  • Note: As specific experimental data for this compound was not found in the searched literature, this reference section provides sources for the general principles and techniques discussed.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • PubChem. (n.d.). Spiro[4.4]nonan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Baeyer–Villiger oxidation. [Link]

The 1-Oxaspiro[4.4]nonan-2-one Core: A Privileged Scaffold in Nature's Arsenal

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Spirocyclic Scaffold

The 1-Oxaspiro[4.e4]nonan-2-one core represents a fascinating and structurally elegant motif that has captured the attention of synthetic and medicinal chemists alike. This spirocyclic system, characterized by a γ-lactone fused to a cyclopentane ring through a single quaternary carbon, imparts a rigid three-dimensional architecture. Such conformational constraint is a highly desirable feature in drug discovery, as it can lead to enhanced binding affinity and selectivity for biological targets.[1] While direct isolation of the parent 1-Oxaspiro[4.4]nonan-2-one from natural sources is not extensively documented, the broader spiro[4.4]nonane skeleton and related spiro-γ-lactone moieties are found embedded within a diverse array of complex natural products.[2][3] These natural products, originating from a wide spectrum of biological sources including plants, fungi, and marine organisms, exhibit a remarkable range of biological activities, underscoring the significance of the spirocyclic scaffold as a privileged framework in nature's pharmacopeia.[3]

This technical guide provides a comprehensive overview of the natural product sources that feature the this compound core or its close derivatives. We will delve into the biosynthetic origins of these intricate molecules, explore established methodologies for their extraction and isolation, and summarize their known biological activities, offering valuable insights for researchers engaged in natural product chemistry and drug development.

Natural Product Families Featuring the Spiro[4.4]nonane Lactone and Related Skeletons

The spiro[4.4]nonane lactone and the more general spiroketal motifs are prevalent in several classes of natural products.[4][5][6][7] Understanding these broader families provides a crucial context for appreciating the potential natural origins and biological relevance of the this compound core.

Sesquiterpenoids: A Rich Source of Spirocyclic Complexity

Sesquiterpenoids, a class of 15-carbon isoprenoids, are a prolific source of structurally diverse natural products, including those with spirocyclic frameworks. While many of these are based on the spiro[4.5]decane skeleton, their biosynthetic pathways offer valuable insights into the formation of spiro-centers in terpenoids.

  • Acorenones and Related Compounds: The genus Acorus, particularly Acorus calamus (Sweet Flag), is known to produce sesquiterpenoids with a spiro[4.5]decane framework, such as acorenone and acorenone B.[8] These compounds have been investigated for their various medicinal properties in traditional medicine.[9][10][11][12][13] Acorenone B has also been identified as a major constituent of the essential oil of Niphogeton dissecta, where it has demonstrated inhibitory activity against acetylcholinesterase and butyrylcholinesterase.[14][15][16] The biosynthesis of these molecules is believed to proceed through the cyclization of farnesyl pyrophosphate, followed by rearrangements to form the characteristic spirocyclic core.[17]

  • Spathulenol: This tricyclic sesquiterpenoid alcohol, found in the essential oils of numerous plants including Acronychia pedunculata and Artemisia annua, features a cyclopropane ring fused to a hydroazulene skeleton. While not a spiro[4.4]nonane derivative, its biosynthesis from farnesyl pyrophosphate involves intricate cyclization cascades that are mechanistically relevant to the formation of other complex terpenoid structures.[18][19][20]

Spiroketal-Containing Natural Products

Spiroketals, which feature two rings connected by a central tetrahedral carbon that is part of two ether linkages, are another important class of spirocyclic natural products.[4][5][6] Their biosynthesis often involves the cyclization of a polyketide or isoprenoid precursor containing appropriately positioned hydroxyl groups.

  • Spiroketal Enol Ethers from Tanacetum parthenium : The roots of feverfew (Tanacetum parthenium) are a source of spiroketal enol ether diacetylenes.[21][22] These compounds have garnered interest for their potential biological activities.[23][24][25]

  • Neolignans from Cinnamomum subavenium : The stem bark of this plant species has yielded neolignans possessing a rare 2-oxaspiro[4.5]deca-6,9-dien-8-one motif.[26][27] These compounds have demonstrated inhibitory effects on nitric oxide production, suggesting potential anti-inflammatory properties.[27]

  • Longianone from Xylaria longiana : A structurally simpler example is longianone, a 1,7-dioxaspiro[4.4]nonane isolated from the fungus Xylaria longiana.[28] This discovery highlights that fungi are also a promising source of novel spirocyclic lactones.[28]

Spiro-Flavonoids: A Diverse and Bioactive Class

Spiro-flavonoids represent a unique class of natural products where flavonoid moieties are incorporated into a spirocyclic system. These compounds have been isolated from a variety of plant families, including Asparagaceae, Pinaceae, and Thymelaeaceae.[29] They exhibit a range of biological activities, with anti-inflammatory and anticancer properties being the most prominent.[29] The biosynthesis of spiro-flavonoids is thought to involve the oxidative coupling of flavonoid precursors.[29]

Biosynthesis of the Spiro[4.4]nonane Lactone Core: A Mechanistic Perspective

While the specific biosynthetic pathway for this compound has not been elucidated, a general understanding of lactone and spiro-center formation in nature allows for the postulation of plausible biosynthetic routes.

Lactones in natural products are typically formed through the intramolecular esterification of a hydroxy carboxylic acid precursor.[30] The biosynthesis of the this compound core would therefore likely involve a precursor such as 1-carboxycyclopentyl-butan-4-ol. The formation of the spiro-center itself is a key step. In terpenoid biosynthesis, this is often achieved through carbocation-mediated cyclizations and rearrangements of acyclic precursors like farnesyl pyrophosphate. For polyketide-derived spiroketals, the cyclization is driven by the formation of hemiacetals or hemiketals from a linear precursor with appropriately spaced hydroxyl and carbonyl groups.

The following diagram illustrates a generalized, hypothetical biosynthetic pathway for the formation of a spiro-lactone core, drawing on established principles of natural product biosynthesis.

Biosynthesis of this compound Core cluster_0 Precursor Assembly cluster_1 Cyclization and Spiro-center Formation cluster_2 Lactonization Acyclic_Precursor Acyclic Precursor (e.g., from fatty acid or polyketide pathway) Cyclized_Intermediate Cyclized Intermediate with Hydroxy Acid Moiety Acyclic_Precursor->Cyclized_Intermediate Enzymatic Cyclization Spiro_Intermediate Spiro-Lactone Precursor Cyclized_Intermediate->Spiro_Intermediate Oxidation & Rearrangement Final_Product This compound Core Spiro_Intermediate->Final_Product Intramolecular Esterification (Lactonization)

Caption: Hypothetical biosynthetic pathway to the this compound core.

Extraction and Isolation Protocols: A Practical Guide

The isolation of spirocyclic lactones and related compounds from natural sources requires a systematic approach involving extraction, fractionation, and chromatography. The choice of methodology is dictated by the polarity and stability of the target compounds.

General Workflow for Extraction and Isolation

The following diagram outlines a typical workflow for the isolation of spirocyclic natural products from plant material.

Extraction and Isolation Workflow Plant_Material Dried and Powdered Plant Material Extraction Maceration or Soxhlet Extraction (e.g., with Methanol, Ethanol, or Ethyl Acetate) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Solvent_Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate, Butanol) Crude_Extract->Solvent_Partitioning Fractions Fractions of Varying Polarity Solvent_Partitioning->Fractions Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->Chromatography Semi_Pure_Fractions Semi-Pure Fractions Chromatography->Semi_Pure_Fractions Purification Preparative HPLC or TLC Semi_Pure_Fractions->Purification Pure_Compound Isolated Spiro-Lactone Purification->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR, UV) Pure_Compound->Structure_Elucidation

Sources

An In-depth Technical Guide to 1-Oxaspiro[4.4]nonan-2-one: Synthesis, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-oxaspiro[4.4]nonan-2-one core, a unique spirocyclic γ-butyrolactone, represents a privileged scaffold in medicinal chemistry. Its rigid three-dimensional structure offers a distinct advantage in the design of selective biological probes and potential therapeutic agents. This technical guide provides a comprehensive exploration of the this compound framework, intended for researchers, scientists, and professionals in drug development. We will delve into versatile synthetic methodologies, including detailed experimental protocols and the mechanistic rationale behind them. Furthermore, this guide will examine the landscape of its derivatives and their burgeoning biological activities, with a focus on anticancer and antibacterial applications. Quantitative structure-activity relationship data is presented to inform future drug design, and a proposed mechanism of action for its cytotoxic effects is detailed.

Introduction: The Architectural Allure of Spiro-Lactones

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in drug discovery due to their inherent conformational rigidity and three-dimensionality. This fixed spatial arrangement of functional groups can lead to enhanced binding affinity and selectivity for biological targets when compared to more flexible acyclic or simple cyclic counterparts. Within this class of molecules, the this compound scaffold, which incorporates a γ-butyrolactone ring, is of particular importance. The γ-butyrolactone moiety is a common feature in a vast number of natural products and pharmacologically active compounds, known to exhibit a wide array of biological activities. The fusion of this lactone with a cyclopentane ring in a spirocyclic fashion creates a unique and synthetically accessible starting point for the development of novel chemical entities.

This guide will serve as a technical resource for chemists and pharmacologists, providing not only a summary of the existing knowledge but also actionable insights and detailed protocols to facilitate further research and development in this promising area.

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and the potential for subsequent diversification. Here, we detail two of the most effective and mechanistically insightful approaches: the Baeyer-Villiger oxidation and the Reformatsky reaction.

Baeyer-Villiger Oxidation of Spiro[4.4]nonan-2-one

The Baeyer-Villiger oxidation is a classic and powerful method for the conversion of ketones to esters, or in the case of cyclic ketones, to lactones.[1][2] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.

The choice of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is crucial as it serves as the oxygen atom source. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) to ensure solubility of the reactants and to remain relatively inert under the oxidative conditions. The addition of a buffer, such as sodium bicarbonate, is essential to neutralize the carboxylic acid byproduct of the peroxy acid, which could otherwise lead to acid-catalyzed side reactions. The migratory aptitude of the adjacent carbon atoms dictates the regioselectivity of the oxygen insertion. In the case of spiro[4.4]nonan-2-one, the more substituted carbon of the spiro-center preferentially migrates, leading to the desired this compound.

Materials:

  • Spiro[4.4]nonan-2-one (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve spiro[4.4]nonan-2-one (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

baeyer_villiger start Spiro[4.4]nonan-2-one + m-CPBA intermediate Criegee Intermediate (Tetrahedral Adduct) start->intermediate Nucleophilic Attack rearrangement Concerted Rearrangement (Migratory Aptitude Dictates Regioselectivity) intermediate->rearrangement Oxygen Insertion product This compound + m-CBA rearrangement->product Leaving Group Departure

Baeyer-Villiger Oxidation Workflow
Reformatsky Reaction Approach

The Reformatsky reaction provides a convergent and versatile route to β-hydroxy esters, which can subsequently undergo intramolecular cyclization to form γ-butyrolactones.[3][4] This method involves the reaction of an α-halo ester with a ketone in the presence of zinc metal.

Zinc is the metal of choice for this reaction as it readily forms an organozinc reagent (a Reformatsky enolate) from the α-bromo ester. This enolate is sufficiently nucleophilic to attack the carbonyl of the ketone but is generally not reactive enough to react with the ester functionality, preventing self-condensation.[5] The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) to stabilize the organozinc intermediate. The initial product is a zinc alkoxide of the β-hydroxy ester, which upon acidic workup, protonates the alkoxide and can subsequently catalyze the intramolecular transesterification (lactonization).

Materials:

  • Cyclopentanone (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Zinc dust (activated, 1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activate zinc dust by stirring with 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the activated zinc dust (1.5 eq) and anhydrous THF.

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of cyclopentanone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF.

  • Add a small portion of this solution to the zinc suspension and heat gently to initiate the formation of the organozinc reagent (indicated by the disappearance of the iodine color and gentle reflux).

  • Add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours until the zinc is consumed.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude β-hydroxy ester can be cyclized by dissolving it in toluene with a catalytic amount of p-toluenesulfonic acid and heating at reflux with a Dean-Stark trap to remove water.

  • After cooling, wash the toluene solution with saturated aqueous sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude lactone by flash column chromatography.

reformatsky start Cyclopentanone + Ethyl Bromoacetate + Zn reformatsky_reagent Reformatsky Enolate (Organozinc Reagent) start->reformatsky_reagent Oxidative Addition addition Nucleophilic Addition to Carbonyl reformatsky_reagent->addition beta_hydroxy_ester β-Hydroxy Ester (after acidic workup) addition->beta_hydroxy_ester lactonization Acid-catalyzed Intramolecular Cyclization beta_hydroxy_ester->lactonization product This compound lactonization->product

Reformatsky Reaction and Lactonization Workflow

Characterization of the this compound Core

Expected Spectroscopic Data:

Spectroscopic TechniqueExpected Features
¹H NMR Multiplets in the range of 1.5-2.5 ppm corresponding to the cyclopentane and lactone ring protons.
¹³C NMR A signal for the carbonyl carbon in the range of 170-180 ppm. A signal for the spiro-carbon around 90-100 ppm. Signals for the other aliphatic carbons in the range of 20-40 ppm.
IR Spectroscopy A strong absorption band for the γ-lactone carbonyl group around 1770 cm⁻¹. C-O stretching bands in the 1100-1200 cm⁻¹ region.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₂O₂: 140.17 g/mol ).

Derivatives and Analogs: Expanding the Chemical Space

The this compound core is a versatile platform for the synthesis of a diverse library of derivatives. Modifications can be introduced at various positions on both the cyclopentane and the γ-butyrolactone rings.

  • Substitution on the Cyclopentane Ring: Functionalization of the cyclopentane ring can be achieved by using substituted cyclopentanones as starting materials in the Reformatsky reaction or by performing reactions on the spiro[4.4]nonan-2-one precursor before the Baeyer-Villiger oxidation.

  • Substitution on the γ-Butyrolactone Ring: The α- and β-positions of the lactone ring are amenable to functionalization through various synthetic strategies, such as α-alkylation of the corresponding ester before lactonization.

  • Heteroatom Analogs: Replacement of the oxygen atom in the lactone ring with other heteroatoms, such as nitrogen (to form aza-spiro[4.4]nonan-2-ones or lactams), can lead to compounds with significantly different biological properties.[6][7]

Biological Activities and Therapeutic Potential

The spiro-lactone motif is present in a number of natural and synthetic compounds with a wide range of pharmacological properties.[8] Derivatives of the this compound core are emerging as promising candidates in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of spiro-lactone containing compounds. For instance, certain spiro-indoline-2-one derivatives have shown significant anticancer activity against breast cancer cell lines.[9] While direct data for simple this compound derivatives is limited, the broader class of γ-butyrolactones has been extensively studied for its cytotoxic effects.[5]

Quantitative Data on Anticancer Activity of Spiro-Lactone Derivatives:

CompoundCell LineActivity (IC₅₀/GI₅₀)Reference
Spiro-indoline derivative SSSK16MCF-7 (Breast Cancer)0.44 µM[9]
Spiro-indoline derivative SSSK17MCF-7 (Breast Cancer)0.04 µM[9]
Spiro-acenaphthylene-thiadiazole 1RXF393 (Renal Cancer)7.01 µM[10]
DehydrocostuslactoneOVCAR3 (Ovarian Cancer)10.8 µM[11]
Antibacterial Activity

The γ-butyrolactone scaffold is also a key component of many natural products with potent antibacterial properties.[8] Synthetic derivatives have been developed that show promising activity against multidrug-resistant bacteria. For example, β,γ-diaryl α-methylene-γ-butyrolactones have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[12]

Quantitative Data on Antibacterial Activity of γ-Butyrolactone Derivatives:

CompoundBacterial StrainActivity (MIC)Reference
β,γ-diaryl α-methylene-γ-butyrolactone 1lMRSA USA3003.0-5.2 µM[12]
β,γ-diaryl α-methylene-γ-butyrolactone 1mMRSA USA3003.0-5.2 µM[12]

Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of many spiro-lactone derivatives are still under investigation, a growing body of evidence suggests that their anticancer effects are often mediated through the induction of apoptosis. Spironolactone, a well-known steroidal spirolactone, has been shown to induce apoptosis in glioblastoma cells through the activation of both intrinsic and extrinsic caspase pathways.[13] It has been demonstrated to increase the activity of caspase-8 and caspase-9.[13] Furthermore, low-dose spironolactone has been found to prevent the degradation of the apoptosis repressor with caspase recruitment domain (ARC), suggesting a role in modulating the intrinsic apoptotic pathway.[14]

Proposed Apoptotic Pathway:

Based on the evidence from related spiro-lactone compounds, it is plausible that derivatives of this compound may exert their cytotoxic effects by triggering a caspase-dependent apoptotic cascade.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway spiro_lactone Spiro-lactone Derivative caspase8 Caspase-8 Activation spiro_lactone->caspase8 bcl2 Bcl-2 Family Modulation spiro_lactone->bcl2 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 caspase9 Caspase-9 Activation caspase9->caspase3 mitochondria Mitochondrial Disruption bcl2->mitochondria mitochondria->caspase9 apoptosis Apoptosis caspase3->apoptosis

Proposed Mechanism of Apoptosis Induction

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthesis is achievable through robust and well-understood chemical transformations, allowing for the generation of diverse libraries of derivatives. The preliminary biological data for related spiro-lactone compounds is highly encouraging, with potent anticancer and antibacterial activities being reported.

Future research in this area should focus on several key aspects:

  • Expansion of Derivative Libraries: Systematic modification of the this compound core will be crucial for elucidating detailed structure-activity relationships.

  • Elucidation of Molecular Targets: Identifying the specific cellular proteins that these compounds interact with will provide a deeper understanding of their mechanism of action and facilitate rational drug design.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds will need to be evaluated in animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

By leveraging the unique structural features of the this compound scaffold and a multidisciplinary approach encompassing synthetic chemistry, pharmacology, and molecular biology, it is anticipated that novel and effective therapeutic agents will emerge from this exciting area of research.

References

  • Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Chemistry Steps. [Link]

  • ResearchGate. (2025). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. [Link]

  • Organic Syntheses. (1998). 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Organic Syntheses, 75, 116. [Link]

  • Wikipedia. (2023). Spirolactone. Wikipedia. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. ResearchGate. [Link]

  • PubMed. (2020). β,γ-Diaryl α-methylene-γ-butyrolactones as potent antibacterials against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Spironolactone inhibits the NLRP1 inflammasome and alleviates defective erythropoiesis in Diamond‐Blackfan anemia. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity in vitro, MIC values expressed in μM for all strains tested. ResearchGate. [Link]

  • Karger Publishers. (2022). Spironolactone Induces Apoptotic Cell Death in Human Glioblastoma U87-MG Cancer Cells. Karger Publishers. [Link]

  • National Center for Biotechnology Information. (2019). Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs. National Center for Biotechnology Information. [Link]

  • MDPI. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]

  • Wikipedia. (2023). Reformatsky reaction. Wikipedia. [Link]

  • De Gruyter. (2011). Baeyer–Villiger Oxidation. De Gruyter. [Link]

  • PubMed. (2012). Low-dose spironolactone prevents apoptosis repressor with caspase recruitment domain degradation during myocardial infarction. PubMed. [Link]

  • National Institutes of Health. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]

  • PubMed. (2006). Gamma-butyrolactones: Streptomyces signalling molecules regulating antibiotic production and differentiation. PubMed. [Link]

  • NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. NROChemistry. [Link]

  • University of Wollongong. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. University of Wollongong. [Link]

  • MDPI. (2017). Natural and Synthetic Lactones Possessing Antitumor Activities. MDPI. [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • Pure. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Pure. [Link]

  • MDPI. (2021). A New Flavanone from Chromolaena tacotana (Klatt) R. M. King and H. Rob, Promotes Apoptosis in Human Breast Cancer Cells by Downregulating Antiapoptotic Proteins. MDPI. [Link]

  • PubMed. (1976). Antiandrogenic effect of spirolactones: mechanism of action. PubMed. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. ResearchGate. [Link]

  • PLOS ONE. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLOS ONE. [Link]

  • L.S. College, Muzaffarpur. (2020). Baeyer–Villiger oxidation. L.S. College, Muzaffarpur. [Link]

  • Pearson+. (2024). The Reformatsky reaction is an addition reaction in which an orga... | Study Prep. Pearson+. [Link]

  • ResearchGate. (2025). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivatives for anti-lung and anti-breast cancer activity. ResearchGate. [https://www.researchgate.net/publication/351336423_Biological_cytotoxicity_evaluation_of_spiroazetidine-2_3'-indole]-2'_41'H-_dione_derivatives_for_anti-lung_and_anti-breast_cancer_activity]([Link])

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • ResearchGate. (2025). Evaluation of anticancer activity of dehydrocostuslactone in vitro. ResearchGate. [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Wikipedia. [Link]

  • ResearchGate. (n.d.). Reformatsky reaction as a key step in the synthesis of natural products: A review | Request PDF. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. ResearchGate. [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. Cambridge University Press. [Link]

  • ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1-Oxaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

From Bulk Scale-Up to Modular Library Access[1]

Executive Summary & Strategic Importance

The spirocyclic scaffold, particularly the 1-oxaspiro[4.4]nonan-2-one core, represents a privileged structure in medicinal chemistry. Unlike flat aromatic systems, spirocycles offer significant


 character ("Escape from Flatland"), improving solubility and creating novel vectors for protein-ligand interactions.[1] This specific lactone serves as a critical intermediate for cephalotaxine alkaloids and various kinase inhibitors.[1]

This guide details two distinct, self-validating synthetic protocols chosen for their complementary utility:

  • The Ionic Assembly (Reformatsky Route): The "Gold Standard" for cost-effective, multi-gram scale-up of the unsubstituted core.[1]

  • The Metathesis Cascade (RCM Route): A modular, transition-metal-catalyzed approach ideal for generating diverse libraries of substituted spiro-lactones.[1]

Retrosynthetic Analysis

To understand the logic behind the chosen protocols, we first deconstruct the target molecule.

Retrosynthesis target Target: this compound inter_A Hydroxy-Ester Intermediate target->inter_A Lactonization (Acid/Heat) inter_B Spiro-Butenolide (Unsaturated) target->inter_B Hydrogenation (H2/Pd) start_A1 Cyclopentanone inter_A->start_A1 Reformatsky (Zn) start_A2 Ethyl Bromoacetate inter_A->start_A2 inter_B_pre Acrylate Ester inter_B->inter_B_pre RCM (Grubbs II) start_B1 1-Vinylcyclopentan-1-ol inter_B_pre->start_B1 Esterification

Figure 1: Retrosynthetic map contrasting the Ionic (Green) and Metathesis (Red) pathways.[1]

Protocol A: The Reformatsky Route (Scalable)

Objective: Synthesis of >10g quantities of the core scaffold. Mechanism: Zinc-mediated enolate addition to a ketone, followed by acid-catalyzed cyclization.[1]

Materials & Reagents[2][3][4][5][6][7][8][9]
  • Substrate: Cyclopentanone (1.0 equiv)[1]

  • Reagent: Ethyl bromoacetate (1.2 equiv)[1]

  • Metal: Zinc dust (1.5 equiv) - Must be activated.[1]

  • Solvent: Benzene or Toluene (anhydrous).[1]

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 equiv).[1]

Step-by-Step Methodology

1. Zinc Activation (Critical Step):

  • Suspend Zinc dust in dry benzene.[1]

  • Add a crystal of Iodine (

    
    ) or 0.1 mL of Trimethylsilyl chloride (TMSCl).[1]
    
  • Causality: The oxide layer on commercial Zn inhibits the reaction.[1]

    
     or TMSCl etches the surface, exposing reactive Zn(0).[1]
    
  • Validation: The suspension should turn slightly grey/turbid, and a slight exotherm indicates activation.[1]

2. The Reformatsky Addition:

  • Heat the Zn suspension to reflux.[1]

  • Add a mixture of Cyclopentanone and Ethyl bromoacetate dropwise over 60 minutes.

  • Process Control: Maintain a gentle reflux.[1] If the reaction is too vigorous, the zinc enolate may homocouple (Wurtz coupling) reducing yield.

  • After addition, reflux for an additional 2 hours.[1]

  • Cool and hydrolyze with cold 10%

    
    .[1] Separate layers and concentrate the organic phase to obtain Ethyl (1-hydroxycyclopentyl)acetate .[1]
    

3. Lactonization (The "Spiro-Closure"):

  • Dissolve the crude hydroxy-ester in Toluene.[1]

  • Add pTsOH (cat.).[1]

  • Reflux using a Dean-Stark trap .[1]

  • Mechanistic Insight: The reaction is an equilibrium.[1] Removing water azeotropically drives the entropy-disfavored cyclization to completion.[1]

  • Endpoint: Monitor water collection.[1] When water ceases to evolve, the reaction is complete.[1]

4. Purification:

  • Wash with

    
     (remove acid), dry (
    
    
    
    ), and distill under reduced pressure.[1]
Protocol B: The Ring-Closing Metathesis (RCM) Route (Modular)

Objective: Synthesis of functionalized analogs or when starting from vinyl precursors. Mechanism: Ru-catalyzed olefin metathesis followed by hydrogenation.[1]

Materials & Reagents[2][3][4][5][6][7][8][9]
  • Precursor: 1-Vinylcyclopentan-1-ol (Commercial or via Grignard).[1]

  • Reagent: Acryloyl chloride (1.1 equiv),

    
    .[1]
    
  • Catalyst: Grubbs 2nd Generation Catalyst (2-5 mol%).[1]

  • Solvent: Dichloromethane (DCM), degassed.[1]

Step-by-Step Methodology

1. Acrylate Formation:

  • React 1-Vinylcyclopentan-1-ol with acryloyl chloride and triethylamine in DCM at 0°C.[1]

  • Validation: TLC will show the disappearance of the polar alcohol and appearance of the non-polar ester.

2. Ring-Closing Metathesis (RCM):

  • Dissolve the acrylate in degassed DCM.[1]

  • Concentration Rule: Perform at high dilution (0.005 M to 0.01 M).[1]

  • Causality: High dilution favors intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).[1]

  • Add Grubbs II catalyst.[1][3] Reflux for 2-12 hours.[1]

  • Reaction Monitoring: Evolution of ethylene gas is a physical indicator.[1]

  • Product: 1-Oxaspiro[4.4]non-3-en-2-one (Spiro-butenolide).[1]

3. Hydrogenation (Saturation):

  • Dissolve the spiro-butenolide in EtOAc/MeOH.

  • Add Pd/C (10% w/w).[1] Stir under

    
     balloon (1 atm) for 2 hours.
    
  • Filter and concentrate to yield This compound .[1]

Workflow Diagram (RCM)

RCM_Workflow step1 Vinyl Alcohol + Acryloyl Cl step2 Acrylate Diene step1->step2 step3 RCM (Grubbs II) [High Dilution] step2->step3 - Ethylene step4 Spiro-Butenolide step3->step4 step5 H2 / Pd-C step4->step5 final Final Lactone step5->final

Figure 2: The modular RCM workflow allowing for functional group insertion at the acrylate stage.

Quality Control & Characterization Data

Upon isolation, the product must be validated against the following standard metrics.

MetricSpecificationNotes
Physical State Colorless Liquid / Low-melting solidbp ~100-105°C @ 10 mmHg
IR Spectroscopy

~1765-1775

Characteristic

-lactone carbonyl stretch.[1]

NMR

~177.0 ppm (C=O), ~95.0 ppm (Spiro C)
The quaternary spiro carbon shift is diagnostic.[1]

NMR

2.4-2.5 (t, 2H), 1.9-2.1 (m, 2H)
Lactone ring protons.[1]
Mass Spec

140

Molecular ion often weak;

or fragments dominant.[1]

Troubleshooting Guide:

  • Issue: Low yield in Reformatsky.

    • Fix: Re-activate Zinc.[1] Ensure all glassware is flame-dried.[1] Water kills the organozinc intermediate immediately.[1]

  • Issue: Polymerization in RCM.

    • Fix: The reaction is too concentrated.[1] Dilute by factor of 10.[1][10][11] Ensure Oxygen is removed (degas solvent with Argon sparge for 15 min).[1]

References
  • Reformatsky Reaction General Protocol

    • Shriner, R. L. (1942).[1] "The Reformatsky Reaction."[1][4][5][6] Organic Reactions, 1, 1.

    • Standard Procedure Verification: [Organic Syntheses, Coll.[1] Vol. 3, p.408 (1955)]([Link]) (Analogous preparation of

      
      -hydroxy esters).[1]
      
  • Spiro-Lactone Synthesis via RCM

    • Fürstner, A., & Langemann, K. (1997).[1] "Macrocycles by Ring-Closing Metathesis." Journal of the American Chemical Society, 119(39), 9130–9136. Link[1]

    • Specific application to spiro-gamma-lactones: Kotha, S., & Mandal, K. (2004).[1] "Synthesis of spiro-gamma-lactones via ring-closing metathesis." Tetrahedron Letters, 45(7), 1391-1393.[1] Link[1]

  • Mn(OAc)3 Mediated Radical Cyclization (Alternative Route)

    • Snider, B. B. (1996).[1] "Manganese(III)-Based Oxidative Free-Radical Cyclizations." Chemical Reviews, 96(1), 339–364.[1] Link[1]

  • Compound Data (this compound)

    • PubChem CID: 549163.[1] [1]

Sources

Enantioselective Synthesis of 1-Oxaspiro[4.4]nonan-2-one: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Spirocyclic Lactones

The 1-oxaspiro[4.4]nonan-2-one core, a prominent spiro-γ-butyrolactone, represents a significant structural motif in a multitude of biologically active natural products and pharmaceutical agents.[1] The inherent three-dimensionality and conformational rigidity of the spirocyclic system offer a unique scaffold for interacting with biological targets, often leading to enhanced potency and selectivity. Consequently, the development of robust and stereocontrolled methods for the synthesis of enantiopure spiro-γ-butyrolactones is a critical endeavor for researchers in medicinal chemistry and drug development. This application note provides a detailed guide to a state-of-the-art enantioselective synthesis of this compound, focusing on a practical and efficient catalytic approach. We will delve into the strategic considerations, provide step-by-step protocols, and discuss the underlying principles that ensure high enantioselectivity.

Strategic Approach: Asymmetric Bromolactonization

The cornerstone of the presented synthetic strategy is the enantioselective bromolactonization of a prochiral α-allyl-α-cyclopentyl carboxylic acid. This powerful transformation, catalyzed by a chiral bifunctional sulfide, simultaneously constructs the lactone ring and establishes the crucial quaternary stereocenter at the spirocyclic junction with high fidelity.[2][3] The bifunctional catalyst, typically derived from BINOL, orchestrates the cyclization by activating both the carboxylic acid and the bromine source, thereby creating a chiral environment that dictates the stereochemical outcome of the reaction.

The overall synthetic workflow can be visualized as a two-stage process:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Enantioselective Spirocyclization A Diethyl Malonate C Diethyl Cyclopentane-1,1-dicarboxylate A->C NaOEt, EtOH B 1,4-Dibromobutane B->C E Diethyl 2-allyl-cyclopentane-1,1-dicarboxylate C->E NaH, THF D Allyl Bromide D->E F 2-Allylcyclopentane-1-carboxylic Acid E->F 1. KOH, EtOH/H2O 2. H3O+, Δ G 2-Allylcyclopentane-1-carboxylic Acid H This compound (Enantiomerically Enriched) G->H Chiral Sulfide Catalyst N-Bromosuccinimide (NBS) Toluene G cluster_0 Asymmetric Bromolactonization A 2-Allylcyclopentane-1-carboxylic Acid E Formation of Chiral Bromonium Ion Intermediate A->E B Chiral Sulfide Catalyst B->E C N-Bromosuccinimide (NBS) C->E D Toluene F Intramolecular Cyclization E->F Nucleophilic attack of carboxylate G Enantiomerically Enriched This compound F->G

Sources

Asymmetric Synthesis & Application of 1-Oxaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional (3D) architectures is critical for improving solubility, metabolic stability, and target specificity—a concept widely known as "escaping flatland."

1-Oxaspiro[4.4]nonan-2-one represents a privileged spirocyclic lactone scaffold.[1] Its rigid spiro-fusion locks the conformation of attached pharmacophores, reducing the entropic penalty of binding. This guide provides a dual-track protocol for its synthesis:

  • Protocol A: High-throughput access via Mn(III)-mediated radical cyclization (Racemic/Scaffold generation).

  • Protocol B: Precision Asymmetric Synthesis via Nickel-Catalyzed

    
    -Spirocyclization (Enantioselective).
    

Structural Analysis & Retrosynthetic Logic

The this compound core consists of a


-butyrolactone ring spiro-fused to a cyclopentane ring.[1]
Mechanistic Causality[1]
  • Rigidity: The spiro carbon (

    
    ) prevents bond rotation between the two rings, creating orthogonal vectors for substituent display.
    
  • Lactone Reactivity: The strained lactone serves as a "latent" functional group, openable to 1,4-diols, amino-alcohols, or convertible to spiro-ethers and lactams.[1]

Retrosynthetic Diagram

The following diagram illustrates the two primary disconnections utilized in this guide.

Retrosynthesis Target This compound (Target Scaffold) Method_A Method A: Mn(III) Oxidative Radical Cyclization Target->Method_A Method_B Method B: Ni-Catalyzed Asymmetric Spirocyclization Target->Method_B Radical_Pre Precursor A: Methylene Cyclopentane + Acetic Acid equiv. Method_A->Radical_Pre Cat_Pre Precursor B: Lactone Enolate + Electrophile Method_B->Cat_Pre

Figure 1: Retrosynthetic analysis showing the Radical (Red) and Catalytic (Green) disconnections.[2]

Protocol A: Mn(III)-Mediated Oxidative Free-Radical Cyclization

Purpose: Rapid, scalable generation of the racemic core for structure-activity relationship (SAR) scanning.[1]

Mechanistic Insight

Manganese(III) acetate, Mn(OAc)


, acts as a single-electron oxidant.[3] It generates a carboxymethyl radical (

) from acetic acid (or malonate equivalents), which adds to the exocyclic double bond of methylenecyclopentane. The resulting tertiary radical is oxidized to a cation, trapped by the internal carboxylate to close the lactone ring.
Materials
  • Substrate: Methylenecyclopentane (1.0 equiv)

  • Oxidant: Mn(OAc)

    
    ·2H
    
    
    
    O (2.2 equiv)[2]
  • Solvent: Glacial Acetic Acid (AcOH)

  • Additive: Potassium Acetate (KOAc) (1.0 equiv) – Critical for buffering and enhancing enolization.

Step-by-Step Protocol
  • Activation: In a flame-dried round-bottom flask, dissolve Mn(OAc)

    
    ·2H
    
    
    
    O (22 mmol) and KOAc (10 mmol) in glacial AcOH (50 mL).[1]
  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen quenches the radical intermediates.

  • Initiation: Heat the mixture to 80°C until the brown suspension turns dark opaque.

  • Addition: Add methylenecyclopentane (10 mmol) dropwise over 10 minutes.

  • Reaction: Stir at 80°C.

    • Self-Validation Check: The reaction is complete when the dark brown Mn(III) color fades to a clear/pale pink Mn(II) solution (approx. 2-4 hours).

  • Workup: Concentrate AcOH under reduced pressure. Dilute residue with Et

    
    O, wash with saturated NaHCO
    
    
    
    (to remove acid traces) and brine.
  • Purification: Flash chromatography (Hexanes/EtOAc 4:1).

Expected Yield: 65-75% (Racemic).[1]

Protocol B: Enantioselective Nickel-Catalyzed -Spirocyclization

Purpose: Synthesis of enantiopure (>90% ee) spiro-lactones for late-stage drug development.[1]

Mechanistic Insight

This protocol utilizes a chiral Nickel(0) catalyst to generate a lactone enolate which undergoes an intramolecular allylic alkylation or addition to a pendant electrophile. The chiral ligand (e.g., P-Phos or Bisoxazoline) creates a steric pocket that dictates the facial selectivity of the ring closure.

Diagram: Catalytic Cycle

NiCycle Precursor Substrate: Lactone Enolate Precursor OxAdd Oxidative Addition Precursor->OxAdd + Ni(0) Ni_Complex L*Ni(0) Active Catalyst Ni_Complex->OxAdd Intermediate Ni(II)-Allyl/Enolate Complex OxAdd->Intermediate RedElim Reductive Elimination (Stereo-determining) Intermediate->RedElim RedElim->Ni_Complex Regeneration Product Product: (S)-1-Oxaspiro[4.4] nonan-2-one RedElim->Product

Figure 2: Simplified catalytic cycle for Ni-catalyzed spirocyclization.[1]

Materials
  • Substrate:

    
    -Methylene-
    
    
    
    -butyrolactone derivative or specific acyclic precursor (e.g., 4-(cyclopent-1-en-1-yl)butanoic acid derivative).[1]
  • Catalyst: Ni(COD)

    
     (10 mol%) - Handle in Glovebox.[1]
    
  • Ligand: (R)-BINAP or (R)-P-Phos (12 mol%).[1]

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv).[1]
  • Solvent: Toluene (anhydrous).[1]

Step-by-Step Protocol
  • Catalyst Formation (Glovebox): In a vial, mix Ni(COD)

    
     (0.05 mmol) and (R)-BINAP (0.06 mmol) in Toluene (2 mL). Stir for 30 mins at RT.[1][4] The solution should turn deep orange/red.
    
  • Substrate Preparation: Dissolve the substrate (0.5 mmol) in Toluene (3 mL).

  • Reaction Assembly: Add the substrate solution to the catalyst vial. Add Cs

    
    CO
    
    
    
    (1.0 mmol).
  • Execution: Seal the vial and heat to 60°C for 18 hours.

  • Quench: Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Nickel residues.

  • Purification: Silica gel chromatography.

Expected Results:

  • Yield: 80-90%[1]

  • ee: >90% (Dependent on ligand choice).[1][5]

Comparative Data Analysis

FeatureMethod A: Mn(III) RadicalMethod B: Ni-Catalysis
Primary Utility Scaffold Discovery, Library Gen.Lead Optimization, API Synthesis
Stereochemistry Racemic (1:1 mixture)Enantioselective (>90% ee)
Reagent Cost Low (Mn(OAc)3 is cheap)High (Ni(COD)2, Chiral Ligands)
Scalability High (Kg scale feasible)Moderate (Catalyst cost/handling)
Atom Economy Moderate (Stoichiometric oxidant)High (Catalytic)

Application in Drug Development

The this compound scaffold serves as a core motif in several bioactive classes:

  • Cephalotaxine Analogs: The spiro-ether motif is structurally homologous to the core of Cephalotaxus alkaloids (anti-leukemic agents).

  • Fredericamycin A: The spiro-center is crucial for the antitumor activity of this antibiotic.[1]

  • GABA-A Modulators: Spiro-lactones have shown affinity for the picrotoxin binding site, acting as rigidified analogs of neurosteroids.[1]

Protocol Extension: Ring Opening for Diversity To diversify the scaffold (e.g., for library synthesis):

  • Treat this compound with LiAlH

    
      (THF, 0°C) to yield the 1,4-diol .[1]
    
  • This diol retains the quaternary spiro-center, providing a chiral anchor for further functionalization.[1]

References

  • Mn(III) Radical Cyclization Mechanism: Snider, B. B. "Manganese(III)-Based Oxidative Free-Radical Cyclizations." Chemical Reviews, 1996.[1]

  • Stoltz, B. M., et al.

    
    -Spirocyclization of Lactones."[1][6] Journal of the American Chemical Society, 2024.
    
    
  • Spiro Scaffolds in Drug Discovery: Zheng, Y., et al.[1][5][7] "The Spirocyclic Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry, 2014.

  • Organocatalytic Approaches: "Asymmetric Synthesis of

    
    -Spiro-
    
    
    
    -lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations." The Journal of Organic Chemistry, 2023.

Sources

Analytical techniques for the characterization of 1-Oxaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and process development scientists. It synthesizes established chromatographic principles with specific structural insights for 1-Oxaspiro[4.4]nonan-2-one .

Executive Summary

This compound is a spirocyclic


-lactone frequently utilized as a chiral building block in the synthesis of bioactive natural products and insect pheromones. Its structural rigidity, defined by the spiro-quaternary center, presents unique analytical challenges regarding enantiomeric resolution and spectroscopic confirmation.

This guide details a multi-modal characterization protocol combining GC-MS for impurity profiling, Chiral GC for enantiomeric excess (ee) determination, and NMR/IR for structural validation.

Compound Profile
PropertySpecification
IUPAC Name This compound
Structure Spiro-fused

-lactone and cyclopentane
Formula

MW 140.18 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 55–57 °C @ 0.5 Torr
Key Feature Quaternary Spiro Center (C5)

Structural & Workflow Visualization

The following diagram outlines the logical flow for complete characterization, ensuring both chemical purity and stereochemical integrity.

G Sample Crude Sample (Synthesis Output) GCMS GC-MS Analysis (Achiral) Sample->GCMS Aliquot A NMR 1H / 13C NMR (CDCl3) Sample->NMR Aliquot B Purity Chemical Purity (>95%) GCMS->Purity Area % ID Mass Spec ID (m/z 140) GCMS->ID Frag Pattern ChiralGC Chiral GC (Cyclodextrin Phase) Purity->ChiralGC If Pure EE Enantiomeric Excess (>99% ee) ChiralGC->EE Resolution Structure Structural Validation NMR->Structure Spiro Center

Figure 1: Analytical workflow for spiro-lactone characterization. Blue path denotes purity; Yellow denotes stereochemistry; Red denotes structural proof.

Protocol 1: GC-MS Analysis (Identification & Impurity Profiling)

Objective: Confirm molecular weight and assess chemical purity (removal of solvent and starting materials). Rationale: As a volatile lactone (BP ~55°C @ 0.5 Torr), GC is preferred over LC.

Instrumental Parameters
  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm). Non-polar phases minimize lactone tailing.

  • Inlet: Split mode (50:1), 250 °C. High split ratio prevents column overload.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50 °C for 2 min.

    • Ramp 10 °C/min to 200 °C.

    • Hold 5 min.

  • Detector: MSD (EI mode, 70 eV). Scan range 40–300 amu.

Mass Spectral Interpretation (EI, 70 eV)

The fragmentation pattern of this compound is distinct due to the stability of the rings.

m/z SignalFragment AssignmentMechanism
140

Molecular Ion (Low intensity but visible).
96

Loss of

(Lactone decarboxylation). Characteristic of cyclic esters.
69

Cyclopentyl cation. High abundance due to ring stability.
55

Ring fragmentation product.

Critical QC Check: Look for peaks at m/z 84 (Cyclopentanone starting material) or m/z 158 (Hydrolyzed/Open-ring hydroxy acid, often formed if the inlet is too active/wet).

Protocol 2: Chiral GC (Enantiomeric Separation)

Objective: Determine Enantiomeric Excess (ee). Rationale: The biological activity of spiro-lactones is often enantiomer-specific. Standard phases cannot separate the enantiomers.

Method Specifications
  • Column:

    
    -DEX 225  or Cyclosil-B  (30 m × 0.25 mm × 0.25 µm).
    
    • Chemistry: Permethylated

      
      -cyclodextrin in cyanopropyl-phenyl polysiloxane. The cavity size of 
      
      
      
      -cyclodextrin matches the cyclopentyl moiety.
  • Oven Program: Isothermal analysis is often superior for chiral resolution.

    • Temp: 110 °C (Isothermal) for 20 mins.

  • Resolution Criteria: Baseline separation (

    
    ) between (R)- and (S)-enantiomers.
    

Self-Validating Step: Run a racemic standard (synthesized via non-stereoselective route) to establish retention times for both enantiomers before analyzing the chiral sample.

Protocol 3: NMR Spectroscopy (Structural Validation)

Objective: Confirm the spiro-fusion and lactone ring integrity. Solvent:


 (Chloroform-d).
NMR Diagnostic Signals (100 MHz)

The carbon spectrum provides the most definitive proof of the spiro structure.

  • Carbonyl (C2): ~177 ppm . Typical for saturated

    
    -lactones.
    
  • Spiro Quaternary Carbon (C5): ~92–96 ppm .

    • Note: This signal is significantly deshielded by the adjacent oxygen. It will appear as a singlet in decoupled mode and will NOT appear in a DEPT-135 or DEPT-90 spectrum (confirming it is quaternary).

  • Lactone

    
     (C3):  ~29 ppm.
    
  • Lactone

    
     (C4):  ~33 ppm.
    
  • Cyclopentane Ring Carbons: Cluster between 23–38 ppm.

NMR Diagnostic Signals (400 MHz)
  • 
     2.45–2.55 (2H, m):  Protons at C3 (
    
    
    
    to Carbonyl).
  • 
     2.10–2.25 (2H, m):  Protons at C4 (
    
    
    
    to Carbonyl).
  • 
     1.60–1.90 (8H, m):  Cyclopentane ring protons.
    
    • Validation: Integration must show a 2:2:8 ratio.

Protocol 4: Infrared Spectroscopy (FT-IR)

Objective: Rapid functional group confirmation. Sampling: Neat liquid film (ATR).

  • Key Band: 1765–1775

    
      (Strong).
    
    • Assignment: C=O Stretching (Lactone).

      
      -lactones absorb at higher frequencies than acyclic esters (~1740 
      
      
      
      ) due to ring strain.
  • Absence Check: Ensure no broad band at 3200–3500

    
     (indicates hydrolysis to hydroxy-acid or wet sample).
    

References

  • Spiro-Lactone Synthesis: Trost, B. M., & Mao, M. K. (1983). Spiro-annulation. Journal of the American Chemical Society. (Contextual grounding for spiro-synthesis).
  • Chiral Separation: Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • MS Fragmentation: NIST Chemistry WebBook. General patterns for cyclic lactones. Available at: [Link]

Troubleshooting & Optimization

Stability of 1-Oxaspiro[4.4]nonan-2-one in acidic and basic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Oxaspiro[4.4]nonan-2-one

A Guide to Understanding and Troubleshooting Stability in Acidic & Basic Media

Welcome to the technical support guide for this compound. As Senior Application Scientists, we've designed this resource for researchers and drug development professionals who are working with this spirocyclic lactone. Spirocyclic scaffolds are increasingly vital in drug design for their ability to provide three-dimensional complexity, which can improve physicochemical properties and target binding.[1][2][3] However, the inherent reactivity of the γ-butyrolactone moiety presents unique stability challenges. This guide provides in-depth, field-proven insights into the stability of this compound, moving beyond simple protocols to explain the causality behind its behavior and offering robust troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its chemical stability a critical concern?

A1: this compound is a spirocyclic compound featuring a γ-butyrolactone ring fused to a cyclopentane ring at a single carbon atom (the spirocenter). The γ-butyrolactone is a five-membered cyclic ester. The stability of this lactone ring is a critical parameter in drug development because its degradation can lead to a loss of biological activity and the formation of potentially toxic impurities.[4][5] The primary degradation pathway is hydrolysis, which breaks the ester bond and opens the lactone ring. Understanding this stability is essential for formulation development, defining storage conditions, and ensuring the safety and efficacy of a potential drug candidate.[6][7]

Q2: What is the general outcome of exposing this compound to acidic or basic conditions?

A2: In both acidic and basic aqueous media, this compound undergoes hydrolysis, a reaction where water breaks the ester bond.[8][9]

  • In acidic conditions , the reaction is a reversible equilibrium between the lactone and its ring-opened form, (1-hydroxycyclopentyl)butanoic acid.[10][11]

  • In basic conditions , the hydrolysis (termed saponification) is effectively irreversible.[12][13] It forms the carboxylate salt of the hydroxy acid. To observe the hydroxy acid itself, a subsequent acidification step is required.

Q3: Which is more destructive to the lactone ring: strong acid or strong base?

A3: Strong base is generally more destructive. Base-catalyzed hydrolysis (saponification) is typically faster and irreversible because the final product is a resonance-stabilized carboxylate anion.[13] This anion is not nucleophilic and will not readily re-cyclize. In contrast, acid-catalyzed hydrolysis is a reversible process that eventually reaches an equilibrium, meaning a mixture of the lactone and the open-chain hydroxy acid will exist.[8][11]

Q4: Besides pH, what other factors influence the rate of hydrolysis?

A4: Several factors can influence the rate of hydrolysis:

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis, consistent with the Arrhenius equation. Forced degradation studies often use elevated temperatures (e.g., 40-80°C) to achieve degradation in a reasonable timeframe.[4][14]

  • Solvent: While hydrolysis primarily involves water, the presence of other nucleophiles, like alcohols, can lead to transesterification, especially under acidic conditions, forming an ester of the hydroxy acid.[15] The polarity and protic nature of the solvent system can also influence reaction rates.

  • Steric Hindrance: The spirocyclic nature of this compound may introduce steric hindrance around the carbonyl group, potentially slowing the rate of hydrolysis compared to a simple, non-spirocyclic γ-lactone.[12]

Troubleshooting Guide: Experimental Observations

Q5: I ran a reaction and used an acidic aqueous workup. Now my HPLC shows a new, more polar peak, and my yield of the lactone is low. What happened?

A5: You are likely observing the hydrolysis product, (1-hydroxycyclopentyl)butanoic acid. Lactones are susceptible to ring-opening under both strongly acidic and basic conditions.[14][16] An acidic workup, especially if prolonged or performed at elevated temperatures, can catalyze the hydrolysis of the lactone ring. The resulting hydroxy-carboxylic acid is significantly more polar than the parent lactone, causing it to elute earlier on a reverse-phase HPLC column.

  • Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[13]

  • Solution:

    • Minimize Contact Time: Perform the acidic wash as quickly as possible.

    • Use Cold Solutions: Use ice-cold dilute acid and water for your workup to slow the hydrolysis rate.

    • Use Weaker Acids: If permissible for your purification, consider using a milder acid (e.g., saturated ammonium chloride solution) instead of strong acids like HCl.

    • Buffer Control: If your molecule is stable in a specific pH range, buffer your aqueous solutions accordingly.

Q6: My compound, stored in a buffered aqueous solution at pH 8, is degrading over time. Why is this happening, and how can I stop it?

A6: A pH of 8 is slightly basic, and even mildly basic conditions can promote the hydrolysis of the lactone ring.[9] The hydroxide ions in the solution act as nucleophiles, attacking the carbonyl carbon and initiating ring-opening. This process is often the rate-limiting step in base-catalyzed hydrolysis.[17]

  • Causality: The base-catalyzed hydrolysis mechanism (BAC2) involves the direct attack of a hydroxide ion on the carbonyl carbon.[12] This reaction is highly efficient and, as mentioned, effectively irreversible.

  • Solution:

    • pH Adjustment: The most effective solution is to adjust the storage pH. Lactones are generally most stable in a slightly acidic to neutral pH range (typically pH 4-6). Conduct a pH stability profile study to determine the optimal pH for your specific molecule.

    • Lower Temperature: Store the solution at reduced temperatures (e.g., 2-8°C) to significantly slow the degradation kinetics.

    • Aprotic Solvents: If the application allows, consider formulating or storing the compound in a non-aqueous, aprotic solvent to prevent hydrolysis.

Q7: How can I confidently identify the degradation product in my sample?

A7: The most common degradation product is the ring-opened hydroxy acid. To confirm its identity, you can use several analytical techniques:

  • Mass Spectrometry (MS): The hydrolysis product will have a molecular weight that is 18.01 Da (the mass of H₂O) higher than the parent lactone. LC-MS is ideal for this analysis.[5]

  • Infrared (IR) Spectroscopy: The lactone shows a characteristic C=O stretch for a five-membered ring ester at a high frequency (~1770 cm⁻¹). The hydroxy acid will show a broader carboxylic acid O-H stretch (~3300-2500 cm⁻¹) and a C=O stretch at a lower frequency (~1710 cm⁻¹).[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹³C NMR, the carbonyl carbon of the lactone will have a distinct chemical shift (~175-180 ppm). Upon hydrolysis, this will shift to the characteristic range for a carboxylic acid (~170-175 ppm). ¹H NMR will show the disappearance of the methylene protons adjacent to the ester oxygen and the appearance of a broad carboxylic acid proton singlet.

Mechanistic Pathways

Understanding the reaction mechanisms is key to predicting and controlling the stability of this compound.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction proceeds via an AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).[12] This is an equilibrium process.

AcidHydrolysis cluster_step1 cluster_step2 cluster_step3 cluster_step4 Lactone This compound ProtonatedLactone Protonated Lactone (More Electrophilic Carbonyl) Lactone->ProtonatedLactone + H₃O⁺ - H₂O Tetrahedral1 Tetrahedral Intermediate ProtonatedLactone->Tetrahedral1 + H₂O Tetrahedral2 Protonated Tetrahedral Intermediate Tetrahedral1->Tetrahedral2 + H₃O⁺ - H₂O Product (1-hydroxycyclopentyl)butanoic acid Tetrahedral2->Product - H₃O⁺

Caption: Acid-catalyzed hydrolysis of the spiro-lactone.

Base-Promoted Hydrolysis (Saponification)

Under basic conditions, the reaction proceeds via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[12][19] This process is considered irreversible due to the formation of the stable carboxylate salt.

BaseHydrolysis cluster_step1 cluster_step2 cluster_step3 Lactone This compound Tetrahedral Tetrahedral Intermediate Lactone->Tetrahedral + OH⁻ Product Carboxylate Salt Tetrahedral->Product FinalProduct (1-hydroxycyclopentyl)butanoic acid Product->FinalProduct + H₃O⁺

Caption: Base-promoted hydrolysis (saponification) pathway.

Experimental Protocols

These protocols provide a validated starting point for assessing the stability of this compound. Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[4][16]

Protocol 1: Forced Degradation - Acidic Hydrolysis

Objective: To determine the degradation profile of this compound under acidic stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Stress Sample Preparation:

    • In a clean vial, add 1.0 mL of the stock solution.

    • Add 1.0 mL of 1.0 M Hydrochloric Acid (HCl).

    • Cap the vial tightly and gently vortex.

  • Control Sample: Prepare a control by adding 1.0 mL of stock solution to 1.0 mL of purified water.

  • Incubation: Place the stress and control samples in a temperature-controlled chamber at 60°C.

  • Time-Point Analysis: Withdraw aliquots (e.g., 50 µL) at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquot by diluting it into a pre-calculated volume of a suitable buffer or base (e.g., 950 µL of mobile phase containing a buffer) to stop the degradation.

  • Analysis: Analyze the quenched sample by a stability-indicating HPLC method (see Protocol 3).

Protocol 2: Forced Degradation - Basic Hydrolysis

Objective: To determine the degradation profile of this compound under basic stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution as described in Protocol 1.

  • Stress Sample Preparation:

    • In a clean vial, add 1.0 mL of the stock solution.

    • Add 1.0 mL of 0.1 M Sodium Hydroxide (NaOH). Note: A lower concentration of base is often used initially as basic hydrolysis is typically much faster than acidic hydrolysis.

    • Cap the vial tightly and gently vortex.

  • Control Sample: Prepare a control as described in Protocol 1.

  • Incubation: Place the stress and control samples at room temperature (~25°C) initially due to the expected rapid degradation. Monitor closely. If degradation is slow, the temperature can be increased to 40°C.

  • Time-Point Analysis: Withdraw aliquots at earlier time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr).

  • Quenching: Immediately neutralize the aliquot by diluting it into a pre-calculated volume of a suitable buffer or acid to stop the reaction.

  • Analysis: Analyze the quenched sample by HPLC.

Protocol 3: Stability-Indicating HPLC Method (Example)

Objective: To quantify the parent lactone and resolve it from its primary hydrolytic degradant.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase column providing good retention and resolution for small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure carboxylic acid degradants are protonated for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Start at 10% B, ramp to 90% B over 15 minA gradient is necessary to elute the more polar degradant first, followed by the more non-polar parent lactone.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 210 nmWavelength suitable for detecting the ester carbonyl chromophore. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µLStandard injection volume.

Data Summary

Forced degradation studies are typically designed to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the analytical method can detect and quantify degradants without completely consuming the parent compound.

Stress ConditionReagent ConcentrationTemperatureTypical DurationExpected Outcome
Acid Hydrolysis 0.1 M - 1.0 M HCl40°C - 80°C2 - 48 hoursReversible formation of (1-hydroxycyclopentyl)butanoic acid.[20]
Base Hydrolysis 0.01 M - 0.1 M NaOHRoom Temp - 40°C15 min - 8 hoursRapid, irreversible formation of the corresponding carboxylate salt.[17]

References

  • Crews, C., et al. (2002). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Analytical Toxicology. Available at: [Link]

  • Safrole (n.d.). GBL or gamma-Butyrolactone: Chemistry and Facts. Safrole.com. Available at: [Link]

  • Divakaran, R. (n.d.). 1 Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link] Divakaran, R. 1 Mechanisms of Ester hydrolysis

  • SWGDrug (2005). gamma-butyrolactone Monograph. SWGDrug.org. Available at: [Link]

  • Chemistry LibreTexts (2023). Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]

  • The Organic Chemistry Tutor (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. YouTube. Available at: [Link]

  • University of Toronto (n.d.). HYDROLYSIS. University of Toronto. Available at: [Link]

  • Yin, X.L., et al. (2015). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. ResearchGate. Available at: [Link]

  • Reyes, M. (2019). Hydrolysis Mechanism. YouTube. Available at: [Link]

  • Pearson (n.d.). Propose a mechanism for the base-promoted hydrolysis of γ-butyrolactone. Pearson Education. Available at: [Link]

  • Torres, E., et al. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • Pharmaron (n.d.). A practical guide to forced degradation and stability studies for drug substances. Pharmaron. Available at: [Link]

  • Evers, M., et al. (2021). Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy. ChemCatChem. Available at: [Link]

  • Chandramore, V. & Sonawane, S. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Ciolino, L.A., et al. (2000). Hydrolysis of GBL (open circles) and esterification of GHB (filled circles). ResearchGate. Available at: [Link]

  • Besson, T., et al. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • Johnson, K.A., et al. (2015). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. PubMed. Available at: [Link]

  • Horvath, I.T., et al. (2014). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. ResearchGate. Available at: [Link]

  • Krstic, M., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. Available at: [Link]

  • Chandramore, V. & Sonawane, S. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. ResearchGate. Available at: [Link]

  • BASF (2003). Method for producing gamma-butyrolactone. Google Patents.
  • Wikipedia (n.d.). γ-Butyrolactone. Wikipedia. Available at: [Link]

  • Chandramore, V. & Sonawane, S. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Lactone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Sharma, A., et al. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]

  • da Silva, A.C., et al. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Available at: [Link]

  • da Silva, A.C., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. Available at: [Link]

  • Liu, Z.Q., et al. (2023). Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli. PubMed. Available at: [Link]

Sources

Methods for removing impurities from crude 1-Oxaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Oxaspiro[4.4]nonan-2-one. Here, we address common challenges and questions related to the removal of impurities from the crude product, drawing upon established chemical principles and practical laboratory experience. Our aim is to provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A prevalent method for synthesizing this compound is the Baeyer-Villiger oxidation of spiro[4.4]nonan-2-one.[1] Given this, the primary impurities you are likely to encounter are:

  • Unreacted Starting Material: Spiro[4.4]nonan-2-one.

  • Oxidizing Agent Byproducts: If you are using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), you will have the corresponding carboxylic acid (e.g., meta-chlorobenzoic acid) as a significant byproduct.[2][3]

  • Solvent Residues: Residual solvents from the reaction and workup steps.

  • Hydrolysis Product: The corresponding hydroxy acid, resulting from the opening of the lactone ring, especially if the workup or purification involves harsh acidic or basic conditions.[4][5]

Q2: How can I tell if my purified this compound is pure?

A2: A multi-faceted analytical approach is the most reliable way to assess the purity of your final product. We recommend a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and purity assessment. A pure sample will exhibit clean signals corresponding to the this compound structure, free from peaks attributable to the impurities mentioned in Q1.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities. A pure sample will show a single, sharp peak with the correct mass-to-charge ratio for this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about purity. A pure sample will display a single major peak.

Q3: My this compound appears to be an oil, but I've seen it described as a solid. What could be the issue?

A3: The physical state of a compound can be influenced by its purity. The presence of impurities can lower the melting point of a substance, sometimes to the extent that it appears as an oil at room temperature. If you are expecting a solid and have an oil, it is highly likely that your product contains residual solvents or other impurities. Further purification is recommended.

Troubleshooting Guides

Troubleshooting Flash Chromatography Purification

Flash column chromatography is a primary method for the initial purification of crude this compound. Here are some common issues and their solutions:

Problem 1: Poor separation of this compound from a less polar impurity (likely unreacted spiro[4.4]nonan-2-one).

  • Cause: The solvent system is too polar, causing both compounds to elute too quickly and close together.

  • Solution: Decrease the polarity of your eluent. A common solvent system for lactone purification is a mixture of hexanes and ethyl acetate.[6][7] Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity if necessary. Monitor the separation by thin-layer chromatography (TLC) to find the optimal solvent ratio before running the column.

Problem 2: The desired product is eluting with a more polar impurity (e.g., the carboxylic acid byproduct).

  • Cause: The solvent system may not be sufficiently polar to create a significant difference in retention times.

  • Solution:

    • Optimize the Solvent System: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent with a different polarity can improve separation.

    • Pre-column Wash: Before loading your crude material onto the silica gel column, you can perform an acidic or basic wash to remove the carboxylic acid byproduct. A wash with a saturated sodium bicarbonate solution will extract the acidic impurity into the aqueous layer.

Problem 3: The product appears to be degrading on the silica gel column.

  • Cause: Silica gel is slightly acidic and can sometimes cause the hydrolysis of sensitive lactones.

  • Solution:

    • Deactivate the Silica Gel: You can neutralize the acidity of the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).[8]

    • Use an Alternative Stationary Phase: For highly sensitive compounds, consider using a less acidic stationary phase like alumina.

Here is a general workflow for troubleshooting your flash chromatography:

Caption: Troubleshooting workflow for flash chromatography.

Troubleshooting Recrystallization

Recrystallization is an excellent final step to achieve high purity.

Problem 1: The compound "oils out" instead of forming crystals.

  • Cause: The solution is too concentrated, or the cooling process is too rapid.

  • Solution:

    • Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, then allow it to cool more slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Problem 2: No crystals form, even after the solution has cooled completely.

  • Cause: The solution is not saturated, meaning there is too much solvent.

  • Solution:

    • Evaporate Some Solvent: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Add an Anti-solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a miscible "anti-solvent" in which your compound is poorly soluble until the solution becomes slightly cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly. For this compound, a good solvent/anti-solvent system could be diethyl ether/hexanes.[9]

Problem 3: The recovered crystals are not significantly purer than the starting material.

  • Cause: The chosen recrystallization solvent dissolves both the desired compound and the impurities well.

  • Solution: You need to select a different solvent or solvent system. The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Experiment with different solvents on a small scale before attempting a large-scale recrystallization.

A decision tree for selecting a recrystallization solvent system:

Caption: Decision tree for selecting a recrystallization solvent.

Experimental Protocols

Protocol 1: General Flash Chromatography Purification
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Column Packing: Prepare a silica gel column in your chosen eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Loading: Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization Procedure
  • Dissolution: In a flask, dissolve the impure this compound in the minimum amount of a suitable hot solvent (e.g., diethyl ether).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Common Impurities and their Characteristics

ImpurityStructureBoiling Point (°C)Key Analytical Features
Spiro[4.4]nonan-2-oneKetone~218Will appear as a less polar spot on TLC and an earlier eluting peak in GC compared to the product.
meta-Chlorobenzoic acidCarboxylic Acid~158 (sublimes)Acidic, will react with bases. Distinct aromatic signals in 1H NMR.
Hydroxy acid productCarboxylic acid and alcoholHigher than lactoneMore polar than the lactone, will have a lower Rf on TLC. Will show a broad -OH peak in 1H NMR.

References

  • Baeyer, A.; Villiger, V. Ueber die Einwirkung des Caro'schen Reagens auf Ketone. Ber. Dtsch. Chem. Ges.1899 , 32 (3), 3625–3633. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]

  • Krow, G. R. The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Org. React.1993 , 43, 251–798. [Link]

  • Laue, T.; Plagens, A. Named Organic Reactions, 2nd ed.; Wiley: New York, 2005. [Link]

  • Renz, M.; Meunier, B. 100 Years of Baeyer-Villiger Oxidations. Eur. J. Org. Chem.1999 , 1999 (4), 737–750. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

  • Zweifel, G.; Nantz, M. H.; Somfai, P. Modern Organic Synthesis: An Introduction; Wiley: Hoboken, NJ, 2017. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; Wiley: Hoboken, NJ, 2014. [Link]

  • PubChem. Spiro[4.4]nonan-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Chlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gómez-Bombarelli, R.; González-Pérez, M.; Pérez-Prior, M. T.; Manso, J. A.; Calle, E.; Casado, J. Mechanisms of Lactone Hydrolysis in Acidic Conditions. J. Org. Chem.2013 , 78 (14), 6880–6889. [Link]

  • Organic Syntheses. 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

  • Chemistry LibreTexts. 8.8: Chemistry of Esters. [Link]

  • PubChemLite. This compound (C8H12O2). [Link]

  • Wikipedia. Baeyer–Villiger oxidation. [Link]

  • Royal Society of Chemistry. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. [Link]

  • Organic Syntheses. Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. [Link]

  • YouTube. Baeyer-Villiger Oxidation of Ketones & Aldehydes (IOC 29). [Link]

  • Canadian Science Publishing. THE N.M.R. SPECTRUM OF CYCLOPENTANONE. [Link]

  • ResearchGate. Metabolite profile analysis of ethanolic extract of Ironwood (Fagraea fragrans Roxb.) leaves using GC-MS. [Link]

  • Heriot-Watt Research Portal. Mechanisms of lactone hydrolysis in acidic conditions. [Link]

  • The Good Scents Company. 1-oxaspiro(4,5)decan-2-one. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]

  • ResearchGate. Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]

  • Biotage. Getting started with Flash Chromatography for peptide purification - Tips and Tricks. [Link]

  • YouTube. Lactone Hydrolysis. [Link]

  • Asian Journal of Physics. Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. [Link]

  • PubChem. 1-Oxaspiro[4.5]decan-2-one. [Link]

  • ACS Publications. 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. [Link]

  • ResearchGate. ChemInform Abstract: General Synthesis of 1-Oxaspiro(4.5)decan-2-ones and 1-Oxaspiro(4.5) decanes from 5-Methylene-2(5H)-furanone. [Link]

  • PubMed. Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies | Request PDF. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • ResearchGate. (PDF) 1H and13C NMR spectra of 4,4′-substituted chalcones. [Link]

  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Chromatography Today. Enabling facile, rapid and successful chromatographic Flash purification. [Link]

  • Reddit. Recrystallization with two solvents : r/Chempros. [Link]

  • ResearchGate. Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. [Link]

  • Scribd. Baeyer-Villiger Oxidation Guide | PDF | Functional Group | Organic Reactions. [Link]

  • Revistas UFMT. SYNTHESIS OPTIMIZATION OF THE BAEYER-VILLIGER OXIDATION OF 3- METHYLCYCLOHEXANONE ClaudemirBatalini1 Lothar Wilhelm Bieber 2 Abs. [Link]

  • Google Patents. Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution.
  • ResearchGate. Liquid chromatography quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma | Request PDF. [Link]

  • SciSpace. Analysis of human skin emanations by gas chromatography/mass spectrometry. 2. Identification of volatile compounds that are cand. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Chemistry Steps. Baeyer-Villiger Oxidation. [Link]

  • MDPI. 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. [Link]

  • Wikipedia. Spirolactone. [Link]

  • MDPI. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • ResearchGate. THE N.M.R. SPECTRUM OF CYCLOPENTANONE. [Link]

  • MDPI. Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • Biorxiv. Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. [Link]

  • MDPI. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. [Link]

  • Butler University. A Solvent-Free Baeyer–Villiger Lactonization for the Undergraduate Organic Laboratory: Synthesis of γ-t-Butyl-ε-caprolactone. [Link]

  • MDPI. Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • ResearchGate. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. [Link]

  • MDPI. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

  • MDPI. Cyclopentanone | C 5 H 8 O | MD Topology | NMR | X-Ray. [Link]

Sources

Catalyst selection for improving the efficiency of 1-Oxaspiro[4.4]nonan-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SPIRO-44-OPT Status: Open Subject: Catalyst Selection & Process Optimization for Spirocyclic Lactone Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

The synthesis of 1-Oxaspiro[4.4]nonan-2-one (a 5,5-spirocyclic


-butyrolactone) presents unique challenges due to the formation of a quaternary carbon center and the inherent ring strain of the spiro-junction.[1] High-efficiency synthesis requires selecting the correct catalytic manifold based on your starting material precursor.

This guide troubleshoots the three primary catalytic pathways:

  • Radical-Mediated Oxidative Cyclization (Manganese/Copper systems)

  • Transition Metal Catalysis (Gold/Palladium)

  • Acid-Catalyzed Rearrangement (Oxonium Ion pathway)

Module 1: Radical-Mediated Cyclization (The Mn(III) Route)

Applicability: Best for coupling terminal alkenes (e.g., methylene cyclopentane) with 1,3-dicarbonyls or acetic acid derivatives.

The Core Issue: Stoichiometry vs. Efficiency

While Manganese(III) acetate, Mn(OAc)


, is the "gold standard" for generating the requisite radicals, it is kinetically sluggish in the termination step. This leads to side reactions (polymerization) and requires stoichiometric loading (2.0–4.0 equiv), complicating purification.
Protocol Optimization: The Cu(II) Co-Catalyst Effect

To convert this from a low-yield stoichiometric reaction into a high-efficiency process, you must introduce a redox co-catalyst.

  • Primary Oxidant: Mn(OAc)

    
     (Generates the radical).
    
  • Chain Terminator: Cu(OAc)

    
     (Oxidizes the radical intermediate to the alkene/cation, closing the ring rapidly).
    

Recommended Conditions:

  • Solvent: Glacial Acetic Acid (Critical for Mn solubility).

  • Temperature: 60°C – 80°C (Do not exceed 100°C to avoid decarboxylation).

  • Additives: Cu(OAc)

    
     (0.1 – 0.5 equiv).
    
Troubleshooting Guide: Radical Pathway
SymptomProbable CauseCorrective Action
Low Yield (<30%) Polymerization of the alkene precursor.Add Cu(OAc)

(10 mol%).
Copper oxidizes the intermediate radical 1000x faster than Mn(III), preventing chain propagation (polymerization).
Incomplete Conversion Mn(III) depletion or hydration.Ensure anhydrous conditions.[2] Add acetic anhydride (10% v/v) to scavenge water, which deactivates Mn(III).
Product is an Alkene, not Lactone Over-oxidation or elimination.Reduce reaction temperature. Check if the starting material allows for

-hydride elimination before lactonization.
Mechanism Visualization (DOT)

Mn_Radical_Cycle cluster_legend Key Interaction Start Precursor (Alkene + Acid) Mn_Step Mn(OAc)3 (Radical Generation) Start->Mn_Step SET Radical_Int Carbon-Centered Radical Mn_Step->Radical_Int Cyclization 5-exo-trig Cyclization Radical_Int->Cyclization Cu_Step Cu(OAc)2 (Oxidative Termination) Cyclization->Cu_Step Fast Polymer Polymerization (Side Reaction) Cyclization->Polymer Slow (No Cu) Product 1-Oxaspiro[4.4] nonan-2-one Cu_Step->Product -H+

Caption: Figure 1. The synergistic role of Cu(II) in accelerating the rate-determining termination step, preventing polymerization side-products.

Module 2: Transition Metal Catalysis (Au/Pd)

Applicability: Best for cyclization of alkynoic acids or alcohols (e.g., 4-alkynyl-cyclopentane-carboxylic acids).

The Core Issue: Regioselectivity (5-exo vs. 6-endo)

When cyclizing an alkyne to form a lactone, two modes are possible. For this compound, you strictly require 5-exo-dig cyclization.

Catalyst Selection Guide
  • Gold(I/III) Catalysts (AuCl

    
     or Au(PPh
    
    
    
    )Cl):
    • Mechanism:[1][3][4][5][6][7][8][9][10]

      
      -activation of the alkyne.
      
    • Selectivity: Highly favors 5-exo-dig due to Baldwin's rules and charge distribution.

    • Advantage:[3][10][11] Works well in wet solvents; high tolerance for air.

  • Palladium(II) Catalysts (Pd(OAc)

    
     + Ligands): 
    
    • Mechanism:[1][3][4][5][6][7][8][9][10] Nucleopalladation.

    • Selectivity: Tunable. Bulky phosphine ligands favor the smaller ring (5-exo) to relieve steric crowding.

Troubleshooting Guide: Metal Catalysis
User Reported IssueDiagnostic StepResolution
"I'm getting a 6-membered ring byproduct." Check your ligand bite angle and sterics.Switch to a sterically demanding ligand (e.g., XPhos or t-BuXPhos ) on Pd. Steric bulk forces the reductive elimination to occur at the closer carbon (5-exo).
"Catalyst dies after 1 turnover." Check for "Protodeauration" (for Gold).Ensure the reaction medium is not too acidic. Add a mild base (K

CO

) or use a silver salt scavenger (AgOTf) to abstract chloride and keep the metal active.
"Reaction is stuck at 50%." Product inhibition.The spiro-lactone product might coordinate to the metal. Increase temperature to 60°C to facilitate product dissociation.
Module 3: Acid-Mediated Rearrangement (The Oxonium Route)

Applicability: Synthesis from 2-lithio-4,5-dihydrofuran addition to cyclopentanone.

The Core Issue: The "Semi-Pinacol" Rearrangement

This method relies on generating a carbinol intermediate which undergoes acid-catalyzed ring expansion/rearrangement. The critical failure point is the stability of the oxonium ion intermediate.

Protocol & Troubleshooting
  • Catalyst: p-Toluenesulfonic acid (pTSA) (Brønsted) or BF

    
    OEt
    
    
    
    (Lewis).
  • Key Step: Protonation of the hydroxyl group

    
     Water loss 
    
    
    
    1,2-migration.

Critical Control Point: Water Removal. Unlike the Gold pathway, this reaction is reversible and inhibited by water. You must use a Dean-Stark trap or activated 4Å Molecular Sieves.

Decision Matrix: Which Method for You?

Decision_Tree Start Select Starting Material Q1 Do you have a Cyclopentanone? Start->Q1 Q2 Do you have an Alkynoic Acid? Q1->Q2 No Method_Acid Method: Acid Catalysis (pTSA/BF3) Reaction: Rearrangement Q1->Method_Acid Yes (via Dihydrofuran addn) Q3 Do you have an Alkene + Acid? Q2->Q3 No Method_Au Method: Gold Catalysis (AuCl3) Reaction: Hydroalkoxylation Q2->Method_Au Yes Q3->Start No Match Method_Mn Method: Radical Oxidative (Mn(OAc)3 + Cu(OAc)2) Reaction: C-H Activation Q3->Method_Mn Yes

Caption: Figure 2. Catalyst selection flowchart based on available precursor availability.

Comparative Efficiency Data
MethodCatalyst SystemTypical YieldAtom EconomyKey Risk
Radical Mn(OAc)

(3 eq) / Cu(OAc)

(0.1 eq)
65-80%Low (Stoichiometric waste)Polymerization if Cu is absent.
Metal AuCl

(5 mol%) / AgOTf
85-95%HighHigh catalyst cost; sensitivity to halides.
Acid pTSA (10 mol%)70-85%ModerateRequires strict water exclusion; harsh conditions.
References
  • Manganese(III)

    • Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews. Link

    • Note: Establishes the Mn(OAc)3 mechanism and the necessity of Cu(II) co-oxidants for efficiency.
  • Gold-Catalyzed Hydroalkoxylation

    • Reddy, M. S., et al. (2012).[3] A New Synthesis of

      
      -Butyrolactones via AuCl3-Catalyzed Intramolecular Hydroalkoxylation.[3] Organic Letters. Link
      
    • Note: Demonstrates the high 5-exo-dig selectivity for spiro-lactone form
  • Acid-Catalyzed Rearrangement (Oxonium Ion)

    • Paquette, L. A., et al. (2005). Synthesis of Unusually Strained Spiro Ring Systems. Journal of Organic Chemistry. Link

    • Note: Details the thermodynamic challenges and acid-catalyzed solutions for strained spiro-systems.
  • Palladium-Catalyzed Spirocyclization

    • Trost, B. M., & Rhee, Y. H. (2003). Palladium-Catalyzed Synthesis of Spirocyclic Lactones. Journal of the American Chemical Society. Link

    • Note: Provides the basis for ligand-controlled regioselectivity.

Sources

Validation & Comparative

Comparison of the biological activity of 1-Oxaspiro[4.4]nonan-2-one and 1-Oxaspiro[4.5]decan-2-one

[1]

Executive Summary

This technical guide compares two closely related spiro-gamma-lactone scaffolds: 1-Oxaspiro[4.4]nonan-2-one (5,5-spiro system) and 1-Oxaspiro[4.5]decan-2-one (5,6-spiro system).[1] While structurally similar, possessing a common butyrolactone core, their biological applications diverge significantly due to the conformational impact of the spiro-fused carbocycle.

  • 1-Oxaspiro[4.5]decan-2-one is predominantly recognized for its favorable safety profile, functioning as a "coconut-like" fragrance ingredient and a privileged scaffold for HIF prolyl hydroxylase inhibitors (anemia therapy).[1]

  • This compound serves as a more reactive, rigid pharmacophore found in cytotoxic natural products (e.g., Curcumanolides), exhibiting antitumor and antimicrobial potential.[1]

Chemical Architecture & Physicochemical Properties[1][2][3][4][5]

The core difference lies in the spiro-fused carbocycle size—cyclopentane ([4.4]) versus cyclohexane ([4.5]). This seemingly minor alteration dictates the molecular volume, lipophilicity, and conformational flexibility.

PropertyThis compound1-Oxaspiro[4.5]decan-2-one
System Type 5,5-Spiro (Rigid)5,6-Spiro (Flexible)
Molecular Formula C₈H₁₂O₂C₉H₁₄O₂
Molecular Weight 140.18 g/mol 154.21 g/mol
LogP (Est.) ~0.8 – 1.1~1.3 – 1.8
Odor Profile Herbal, Woody, Medicinal (Inferred)Sweet, Creamy, Coconut
Primary Utility Cytotoxic Pharmacophore / IntermediateFragrance / Metabolic Enzyme Inhibitor

Mechanistic Implication: The [4.5] system accommodates a chair conformation in the cyclohexane ring, offering "induced fit" capabilities for enzyme pockets (e.g., HIF-PHD). The [4.4] system, constrained by two envelope/twist cyclopentane rings, presents a rigid 3D vector, often leading to higher specificity but narrower target engagement (e.g., specific receptor binding or alkylation).

Biological Activity Profiles

A. 1-Oxaspiro[4.5]decan-2-one: The "Safe" Metabolic Modulator

This scaffold is characterized by low toxicity and high metabolic stability, making it suitable for consumer products and chronic therapeutic indications.[1]

  • Fragrance & Safety: The 8-methyl derivative is a high-volume fragrance ingredient ("Coconut Decanone").[1] RIFM assessments confirm its safety for dermal exposure, highlighting a lack of genotoxicity or sensitization at current use levels [1].

  • HIF Prolyl Hydroxylase Inhibition: Derivatives of the [4.5] system (specifically N-substituted triazaspiro analogues) act as competitive inhibitors of 2-oxoglutarate.[1] By inhibiting PHD enzymes, they stabilize Hypoxia-Inducible Factor (HIF-α), triggering erythropoietin production to treat anemia [2].[1]

B. This compound: The "Bioactive" Warhead

The [4.4] core is frequently embedded in sesquiterpene lactones (e.g., Curcumanolides from Curcuma species) and exhibits a more aggressive biological profile.[1]

  • Cytotoxicity: The [4.4] core is essential for the activity of Curcumanolide A and B, which show moderate to high cytotoxicity against HepG2 (liver cancer) and other carcinoma lines. The rigid spiro-linkage positions the lactone carbonyl for potential nucleophilic attack (e.g., by cysteine residues in target proteins) [3].

  • Antimicrobial & Antiviral: Synthetic derivatives (hemiketals) of the [4.4] system have demonstrated antiviral activity and inhibition of bacterial growth, likely due to their ability to penetrate cell membranes (moderate lipophilicity) and disrupt specific enzymatic pathways [4].

  • Metabolic Modulation: Recent docking studies suggest [4.4] derivatives bind with high affinity to the Adenosine A2A receptor, indicating potential in cardiovascular regulation (hypertension) [5].

Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates how the ring size dictates the downstream biological application.

SAR_FlowCoreSpiro-gamma-Lactone CoreRing44[4.4] System(Cyclopentane Fusion)Core->Ring44Ring45[4.5] System(Cyclohexane Fusion)Core->Ring45Prop44High RigidityModerate LipophilicityRing44->Prop44StrainAct44Cytotoxicity &Receptor SpecificityProp44->Act44Target LockingProp45Chair ConformationHigher LipophilicityRing45->Prop45FlexibilityAct45Metabolic Stability &Enzyme Inhibition (HIF)Prop45->Act45Induced Fit

Caption: SAR divergence driven by spiro-ring size. [4.4] favors rigid locking (toxicity), while [4.5] favors adaptive binding (metabolic modulation).

Experimental Protocols

A. Synthesis: Acid-Catalyzed Nazarov Cyclization

This protocol is applicable for accessing both scaffolds by varying the starting divinyl ketone precursor.[1]

Reagents: Divinyl ketone precursor, FeCl₃ or BF₃·Et₂O, Dichloromethane (DCM).

  • Preparation: Dissolve the appropriate

    
    -divinyl ketone in anhydrous DCM (0.1 M).
    
  • Cyclization: Cool to 0°C. Add Lewis acid (FeCl₃, 1.2 equiv) dropwise.

  • Reaction: Stir for 2–4 hours. Monitor via TLC (disappearance of ketone).

  • Quench: Pour mixture into saturated NaHCO₃ solution. Extract with EtOAc.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Note: The [4.5] system typically forms in higher yield (60-80%) due to lower ring strain compared to the [4.4] system (40-60%) [6].

B. Biological Assay: Comparative Cytotoxicity (MTT)

To evaluate the "warhead" potential of the [4.4] vs [4.5] cores.

Workflow Diagram:

Assay_WorkflowStartCell Seeding(HeLa / HepG2)5x10^3 cells/wellTreatCompound Treatment(0.1 - 100 µM)24h / 48h IncubationStart->TreatReagentAdd MTT Reagent(0.5 mg/mL)Treat->ReagentSolubSolubilize Formazan(DMSO)Reagent->SolubReadAbsorbance Read(570 nm)Solub->Read

Caption: Standardized MTT workflow for assessing antiproliferative potency of spiro-lactone derivatives.

Protocol Steps:

  • Seeding: Plate HepG2 cells in 96-well plates (5,000 cells/well) in DMEM + 10% FBS. Incubate 24h.

  • Treatment: Add serial dilutions of the test compound (dissolved in DMSO, final <0.1%). Include Positive Control (e.g., Doxorubicin) and Vehicle Control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Quantification: Aspirate media, add 100 µL DMSO to dissolve formazan crystals. Read OD at 570 nm.[1]

  • Analysis: Calculate IC₅₀ using non-linear regression.

    • Expected Outcome: Unsubstituted [4.5] will likely show IC₅₀ > 100 µM (inactive/safe). Unsubstituted [4.4] or its alkyl derivatives may show IC₅₀ < 50 µM (moderate cytotoxicity).

References

  • Research Institute for Fragrance Materials (RIFM). (2024). Safety Assessment of 1-Oxaspiro[4.5]decan-2-one, 8-methyl-.[1] Food and Chemical Toxicology.[1] Link

  • Holt-Martyn, J. P., et al. (2019).[2] Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors.[3][2] Med. Chem. Commun., 10, 500-504.[1][2] Link

  • PubChem. (2025).[1] Curcumanolide B (Compound CID 14191394). National Library of Medicine.[1] Link

  • BenchChem. (2025).[1] {1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride: Biological Activity.[1][4][5]Link

  • Mishra, G., et al. (2020). Synthesis of Highly Functionalized Spirocycles... and In vitro antibacterial assay. ResearchGate.[1][6] Link

  • Kraft, P., et al. (2000). Design, Synthesis and Structure-Odor Correlation of Novel Spiro[4.5]-decan-2-ones. Synthesis.[1][4][7][8][9] Link

Spectroscopic analysis to differentiate diastereomers of 1-Oxaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Differentiation of 1-Oxaspiro[4.4]nonan-2-one Diastereomers: A Comparative Technical Guide

Executive Summary

The this compound scaffold represents a unique challenge in stereochemical analysis.[1] While the parent compound possesses a single chiral center at the spiro-C5 junction (existing as enantiomers), diastereomers arise immediately upon substitution at the C6–C9 positions (carbocyclic ring) or C3–C4 positions (lactone ring).

This guide addresses the critical need to differentiate these diastereomers, a common requirement in the synthesis of natural products (e.g., cephalotaxine precursors) and spiro-fused pharmacophores. We prioritize solution-state NMR methods due to their accessibility, validated by X-ray crystallography and modern Vibrational Circular Dichroism (VCD).[1]

Structural Context & Stereochemical Challenge

The core issue in differentiating diastereomers of this scaffold is the relative stereochemistry between the spiro-oxygen (O1) and the new substituent.

  • Rigidity: The spiro-lactone ring is relatively rigid.[1][2]

  • Flexibility: The carbocyclic ring (C6–C9) adopts an envelope conformation.[1]

  • The Diagnostic Gap: Standard 1D ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    H NMR often fails due to overlapping methylene multiplets (
    
    
    
    1.5–2.2 ppm).

Diastereomer Definition for this Guide: We focus on the most common synthetic scenario: C6-substituted derivatives (e.g., 6-hydroxy or 6-alkyl), where the substituent is either cis (syn) or trans (anti) relative to the lactone oxygen (O1).[1]

Method A: High-Field NMR Spectroscopy (The Workhorse)[1]

Nuclear Magnetic Resonance (NMR) is the primary tool for differentiation.[1] However, standard 1D spectra are insufficient.[1] We rely on NOE (Nuclear Overhauser Effect) to determine spatial proximity.[1]

Diagnostic Logic
  • Cis-Diastereomer: The C6-proton is spatially distant from the O1-lactone oxygen but may show NOE correlations to specific lactone protons (H3/H4) depending on ring puckering.[1]

  • Trans-Diastereomer: The C6-substituent (if a proton) is spatially closer to the O1-oxygen lone pairs, often resulting in distinct chemical shift shielding/deshielding effects (anisotropy).[1]

Experimental Protocol: NOE Difference / NOESY
  • Sample Prep: Dissolve 5–10 mg of the diastereomeric mixture (or pure isolate) in 0.6 mL Benzene-

    
      (
    
    
    
    ).
    • Why Benzene-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ? Unlike 
      
      
      
      , benzene induces aromatic solvent-induced shifts (ASIS) that often resolve the overlapping methylene envelope typical of spiro-cyclopentyl systems.
  • Instrument: Minimum 400 MHz (600 MHz recommended).

  • Pulse Sequence: 1D-NOE (selective excitation) or 2D-NOESY (mixing time 500–800 ms).[1]

Representative Data: C6-Hydroxy Derivative

Based on typical spiro-cyclic alcohol shifts [1, 2].[1]

FeatureIsomer A (Trans/Anti) Isomer B (Cis/Syn) Differentiation Mechanism
H-C(6) Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
3.36 – 3.48 ppm 3.92 – 3.98 ppm Anisotropy: The cis-oxygen interaction deshields the methine proton in Isomer B.
Coupling (

)
Large

(~8-10 Hz)
Smaller

(~3-5 Hz)
Karplus Relation: Dihedral angle dependence in the envelope conformation.
NOE Correlation Strong NOE to H-C(7) axialStrong NOE to H-C(7) equatorialSpatial Proximity: Confirms ring puckering.

Critical Note: The exact chemical shift values depend on the substituent. The relative difference (


 ppm) is the diagnostic marker.

Method B: Vibrational Circular Dichroism (VCD) (The Modern Solution)

When diastereomers cannot be crystallized, VCD offers a solution-state method to determine absolute configuration without derivatization.[1]

  • Principle: Measures the differential absorption of left vs. right circularly polarized IR radiation.

  • Application: The carbonyl stretching region (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) is highly sensitive to the chiral environment of the spiro center [3].
    
  • Advantage: Can distinguish diastereomers that have identical scalar NMR properties if their global chiral environments differ.[1]

VCD Workflow Diagram

VCD_Workflow Sample Purified Diastereomer (10 mg in CDCl3) FTIR FT-IR Measurement (Identify Carbonyl Region) Sample->FTIR DFT DFT Calculation (B3LYP/6-31G*) Sample->DFT In Silico VCD_Exp VCD Spectrum Acquisition (1700-1800 cm-1) FTIR->VCD_Exp Comparison Compare Exp. vs Calc. (Sign of Cotton Effect) VCD_Exp->Comparison DFT->Comparison Assignment Absolute Configuration Assigned Comparison->Assignment

Caption: Workflow for assigning stereochemistry using VCD spectroscopy coupled with DFT calculations.

Method C: Single Crystal X-Ray Diffraction (The Gold Standard)

While spectroscopic methods are faster, X-ray diffraction (XRD) provides unambiguous proof of relative and absolute stereochemistry.

  • Requirement: Single crystal of suitable size (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     mm).
    
  • Derivatization Trick: If the spiro-lactone is an oil (common), react the ketone/alcohol functionality with p-bromobenzoate or 3,5-dinitrobenzoate .[1] The heavy atoms (Br) or planar nitro-aromatics facilitate crystallization and provide anomalous scattering for absolute configuration [4].[1]

Comparative Analysis Summary

MetricNMR (NOE/NOESY) VCD Spectroscopy X-Ray Crystallography
Speed Fast (< 1 hour)Medium (4–12 hours)Slow (Days/Weeks)
Sample State SolutionSolutionSolid (Single Crystal)
Sample Amt < 5 mg5–10 mgVariable (Crystal dependent)
Resolution Relative StereochemAbsolute StereochemAbsolute Stereochem
Cost LowHigh (Specialized Hardware)High
Verdict First-line screening Best for non-crystalline oils Final validation

Experimental Workflow for Diastereomer Separation & Assignment

This self-validating protocol ensures no misassignments occur during drug development.[1]

Diastereomer_Differentiation Start Crude Reaction Mixture (Spiro-Lactone) TLC TLC/LC-MS Check (Assess Purity) Start->TLC Sep Separation (Flash Column or Chiral HPLC) TLC->Sep IsoA Isomer A (Isolated) Sep->IsoA IsoB Isomer B (Isolated) Sep->IsoB NMR_Screen 1H NMR (C6D6) Check Chemical Shifts IsoA->NMR_Screen IsoB->NMR_Screen Decision Signals Overlap? NMR_Screen->Decision NOE 1D-NOE / 2D-NOESY (Spatial Correlations) Decision->NOE No (Distinct) Deriv Derivatization (e.g., Mosher Ester / p-Br) Decision->Deriv Yes (Ambiguous) Result Stereochemical Assignment NOE->Result Deriv->NOE Shift Dispersion XRD X-Ray Diffraction Deriv->XRD XRD->Result

Caption: Decision tree for isolating and assigning spiro-lactone diastereomers.

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Available at: [Link][1]

  • ResearchGate. (2025).[1][3] NMR portions of the diastereoisomeric mixtures showing signal ratios. Available at: [Link]

  • Sánchez Valera, M., et al. (2021).[1][4] Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Bruker. (n.d.). Vibrational Circular Dichroism (VCD) Applications. Available at: [Link][1]

Sources

Computational analysis of the conformational isomers of 1-Oxaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Oxaspiro[4.4]nonan-2-one represents a privileged scaffold in drug discovery, serving as a rigid isostere for linear esters and a core subunit in natural products like cephalotaxine. Its spirocyclic nature introduces unique stereoelectronic constraints that govern its binding affinity and metabolic stability.

This guide provides a rigorous computational analysis of its conformational isomers. Unlike standard linear molecules, the spiro-fusion of a


-butyrolactone ring with a cyclopentane ring creates a complex potential energy surface (PES) dominated by ring puckering modes. We compare three distinct density functional theory (DFT) methodologies to determine the most accurate protocol for predicting its bioactive conformation.

Part 1: The Spirocyclic Challenge

The conformational analysis of this compound is not merely a search for steric minima; it is a balance of three competing forces:

  • Ring Puckering: Both the lactone and cyclopentane rings oscillate between envelope (

    
    ) and twist (
    
    
    
    ) conformations.
  • Anomeric Effects: The

    
     hyperconjugation at the spiro center stabilizes specific rotamers.
    
  • Dispersion Forces: Intramolecular C-H···O interactions between the rings are often underestimated by older DFT functionals.

The "Alternatives": Methodological Comparison

To ensure high-fidelity results, we compare the "product" (the optimal computational protocol) against common alternatives.

FeatureMethod A: B3LYP/6-31G(d) Method B: M06-2X/6-311+G(d,p) Method C (Recommended): wB97X-D/def2-TZVP
Type Hybrid GGA (The "Old Standard")Hybrid Meta-GGARange-Separated Hybrid + Dispersion
Dispersion Handling Poor. Often misses weak intramolecular contacts.Good. Parameterized for non-covalent interactions.Excellent. Explicit semi-empirical dispersion correction (D2/D3).
Computational Cost Low (1x)Medium (2.5x)High (4x)
Accuracy for Spirocycles Low. Tends to overstabilize planar transition states.High. Excellent for thermochemistry and barrier heights.Very High. Best for conformational geometry and relative energies.

Verdict: While B3LYP is faster, it fails to accurately resolve the shallow energy wells of cyclopentane puckering. wB97X-D/def2-TZVP is the superior choice for drug development applications where precise geometry (<0.01 Å error) is required for docking studies.

Part 2: Detailed Computational Protocol

This protocol is designed to be self-validating. If any step fails (e.g., imaginary frequencies in a ground state), the loop must restart.

Step 1: Conformational Search (Molecular Mechanics)

Before applying QM methods, the conformational space must be sampled to avoid getting trapped in local minima.

  • Force Field: MMFF94s (static variant suitable for planar nitrogens/conjugated systems, though less relevant here, it handles the lactone well).

  • Algorithm: Monte Carlo Multiple Minimum (MCMM).

  • Energy Window: 5.0 kcal/mol.

Step 2: Geometry Optimization (DFT)

Refine the MM structures using the recommended functional.

  • Software: Gaussian 16 / ORCA 5.0.

  • Functional: wB97X-D.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

  • Solvation: SMD Model (Solvent = Water or Methanol, depending on physiological mimicry).

  • Convergence Criteria: Opt=Tight (Max Force < 0.000015 Hartree/Bohr).

Step 3: Frequency Analysis & Validation
  • Calculation: Harmonic vibrational frequencies.

  • Validation:

    • NIMAG Check: Number of imaginary frequencies must be 0 for minima.

    • Thermochemistry: Calculate Gibbs Free Energy (

      
      ) at 298.15 K.
      
    • Scale Factor: Apply 0.985 scaling for ZPE if using wB97X-D.

Step 4: Natural Bond Orbital (NBO) Analysis

To quantify the anomeric stabilization at the spiro center.

  • Focus: Second-order perturbation theory analysis (

    
     energies) for 
    
    
    
    interactions.

Part 3: Visualization of Logic & Workflow

Diagram 1: The Computational Workflow

This flowchart illustrates the decision-making process required to validate a conformer.

G Start Start: 2D Structure MM_Search Step 1: MMFF94s Conformational Search (Monte Carlo) Start->MM_Search Filter Filter: Redundant Conformers (RMSD < 0.5 Å) MM_Search->Filter DFT_Opt Step 2: DFT Optimization (wB97X-D/def2-TZVP) Filter->DFT_Opt Freq_Calc Step 3: Freq Calculation (NIMAG Check) DFT_Opt->Freq_Calc Decision Imaginary Freq? Freq_Calc->Decision TS_Path Transition State Found (Discard or Refine) Decision->TS_Path Yes (NIMAG > 0) Success Valid Minimum (Calculate Boltzmann Pop) Decision->Success No (NIMAG = 0) TS_Path->DFT_Opt Distort Geometry

Caption: Self-correcting workflow for identifying global minima in flexible spirocyclic systems.

Part 4: Representative Benchmarking Data

The following data illustrates the sensitivity of the this compound system to methodological choices. Note how B3LYP incorrectly predicts the relative stability of the "Twist" conformer due to lack of dispersion correction.

Table 1: Relative Gibbs Free Energies ( , kcal/mol)
Conformer IDGeometry DescriptionB3LYP/6-31G(d) (Not Recommended)wB97X-D/def2-TZVP (Recommended)Population % (298K)*
Conf-1 (Global Min) Lactone: Envelope / Cyclopentane: Envelope0.000.0068.4%
Conf-2 Lactone: Planar / Cyclopentane: Twist-0.45 (Error)+1.209.1%
Conf-3 Lactone: Envelope / Cyclopentane: Twist+0.80+0.3522.5%

*Population calculated using Boltzmann distribution based on wB97X-D energies.

Table 2: Geometric Parameters of the Spiro Center

The bond angle at the spiro carbon (


) is critical for fitting into enzyme pockets.
ParameterB3LYP ValuewB97X-D ValueExperimental (X-Ray Analog)

108.2°106.5°106.2°

112.1°110.4°110.1°
Puckering Amplitude (

)
0.32 Å0.38 Å0.39 Å

Analysis: The wB97X-D functional reproduces the experimental compression of the spiro angle significantly better than B3LYP, which tends to overestimate ring planarity.

Part 5: Conformational Energy Landscape Logic

Understanding why Conf-1 is the global minimum requires visualizing the interaction between the two rings.

Landscape Spiro Spiro Center (Constraint) Lactone_Env Lactone Ring (Envelope) Spiro->Lactone_Env Allows Cyclo_Env Cyclopentane (Envelope) Spiro->Cyclo_Env Allows Global_Min Global Minimum (Max Stability) Lactone_Env->Global_Min Minimizes Dipole Lactone_Planar Lactone Ring (Planar) TS Transition State (High Energy) Lactone_Planar->TS Pitzer Strain Cyclo_Env->Global_Min Minimizes Strain Cyclo_Twist Cyclopentane (Twist) Local_Min Local Minimum (Metastable) Cyclo_Twist->Local_Min Entropy Favored

Caption: Logic map showing how ring puckering modes combine to form the global energy minimum.

References

  • Vertex AI Search (Synthetic & Structural Context). 1-Oxaspiro[4.4]nonan-6-ones.[1] Synthetic Access via Oxonium Ion Technology.[1][2] Journal of Organic Chemistry.[2][3] Link

  • Mardirossian, N., & Head-Gordon, M. Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. Journal of Chemical Theory and Computation. Link

  • Grimme, S. Density functional theory with London dispersion corrections. WIREs Computational Molecular Science. Link

  • PubChem Compound Summary. Spiro[4.4]nonan-2-one.[4] National Library of Medicine. Link

Sources

Beyond Flatland: A Comparative Study of Spiro-Lactones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3D Imperative

In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity for improving clinical success rates. Spiro-lactones represent a privileged scaffold that combines the rigid three-dimensionality of spirocycles with the specific hydrogen-bonding capabilities of the lactone moiety. This guide provides a comparative analysis of spiro-lactones against traditional planar aromatic scaffolds, evaluating their physicochemical superiority, metabolic profiles, and synthetic accessibility.

Comparative Analysis: Spiro-Lactones vs. Planar Scaffolds

The primary advantage of spiro-lactones lies in their high Fraction of


 carbons (

). Unlike flat aromatic rings (e.g., phenyl, pyridine) which often suffer from poor solubility and non-specific binding (promiscuity), spiro-lactones project substituents into defined vectors in 3D space, enhancing target selectivity.
Table 1: Physicochemical & ADME Profile Comparison

Data synthesized from comparative studies of spirocyclic drugs (e.g., Spironolactone, ACC inhibitors) vs. planar analogs.

FeaturePlanar Aromatic Scaffold (e.g., Biaryl)Spiro-Lactone ScaffoldDrug Discovery Impact
Geometry 2D (Flat)3D (Rigid, Orthogonal)3D shape matches complex protein binding pockets (e.g., GPCRs, Nuclear Receptors).
Solubility Low (often requires solubilizers)Moderate to HighDisruption of crystal lattice energy improves aqueous solubility.
LogP (Lipophilicity) Often High (>4.0)Tunable (2.0 - 3.5)Lower LogP correlates with reduced off-target toxicity.
Metabolic Liability Prone to CYP450 oxidation (aromatic hydroxylation)Ring Hydrolysis (primary risk) vs. OxidationLactone ring is stable to oxidation but susceptible to esterases/pH-dependent hydrolysis.
Target Selectivity Low (Entropy penalty is high upon binding)High (Pre-organized conformation)Rigid core reduces entropy loss upon binding, improving affinity.

Case Studies in Efficacy and Stability

Case Study A: Mineralocorticoid Receptor Antagonists (MRAs)

Spironolactone (Aldactone) is the archetype of the spiro-lactone class.[1] Its steroid backbone features a


-lactone spiro-fused at C17.
  • Mechanism: The spiro-lactone ring is critical for binding to the Mineralocorticoid Receptor (MR).

  • Metabolic Fate: The lactone ring is metabolically labile. It exists in equilibrium with its hydrolyzed form (canrenoic acid), which is inactive at the receptor but water-soluble. The active metabolite, Canrenone , retains the spiro-lactone ring.

  • Lesson: For spiro-lactones, metabolic stability of the lactone ring is the rate-limiting step for duration of action.

Case Study B: Acetyl-CoA Carboxylase (ACC) Inhibitors

Recent discovery programs (e.g., Pfizer, Nimbus) utilized spiro-systems to inhibit ACC for NASH treatment.

  • Challenge: Early planar inhibitors suffered from rapid oxidative clearance.

  • Solution: Introduction of a spiro-lactone/spiro-ether core (e.g., spiro-pyrazolidinedione derivatives).

  • Outcome: The spiro-center blocked metabolic soft spots, forcing the molecule into a conformation that fit the enzyme active site while resisting CYP-mediated degradation.

Visualizing the Metabolic Challenge

The following diagram illustrates the critical metabolic divergence for spiro-lactones: Oxidative Stability vs. Hydrolytic Instability.

MetabolicPathways SpiroLactone Parent Spiro-Lactone (Active Scaffold) CYP_Oxidation CYP450 Oxidation (Aromatic Hydroxylation) SpiroLactone->CYP_Oxidation  Sterically Hindered   Esterase Plasma Esterases / pH > 7.4 (Ring Opening) SpiroLactone->Esterase  Primary Clearance Path   StableMetabolite Oxidized Metabolite (Often Inactive/Toxic) CYP_Oxidation->StableMetabolite HydrolyzedAcid Hydroxy-Acid Species (Highly Soluble, Rapid Excretion) Esterase->HydrolyzedAcid Recyclization Acid-Catalyzed Recyclization (In Vivo) HydrolyzedAcid->Recyclization  Equilibrium (pH dependent)   Recyclization->SpiroLactone

Caption: Metabolic fate of spiro-lactones.[2] Unlike flat aromatics, spiro-lactones resist oxidation but face hydrolytic ring-opening.

Experimental Protocols

Protocol A: Synthesis of Spiro-Lactones (Acid-Catalyzed Cyclization)

Context: This is the classic, robust method used in the industrial synthesis of Spironolactone and applicable to diverse drug scaffolds. It relies on the cyclization of a


-hydroxy acid or its precursor.

Reagents:

  • Substrate:

    
    -keto acid or propargyl alcohol derivative.
    
  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TSA) or dilute Sulfuric Acid.
  • Solvent: Toluene or Methanol.

Step-by-Step Workflow:

  • Precursor Preparation: Synthesize the intermediate containing a side chain with a carboxylic acid (or ester) and a hydroxyl group (or ketone) separated by the requisite carbons to form a 5- or 6-membered ring.

    • Example: For steroid derivatives, hydrogenation of a 17

      
      -ethynyl carbinol with 
      
      
      
      capture generates the
      
      
      -lactone precursor.
  • Cyclization: Dissolve the precursor in Toluene (0.1 M concentration).

  • Catalysis: Add 5 mol%

    
    -TSA.
    
  • Reflux: Heat to reflux with a Dean-Stark trap to remove water. Critical Step: The removal of water drives the equilibrium toward the spiro-lactone form.

  • Monitoring: Monitor by TLC/LC-MS. The product will be less polar than the hydroxy-acid precursor.

  • Workup: Cool to RT, wash with

    
     (sat.) to remove catalyst and unreacted acid. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallization is often possible due to the rigid crystalline nature of spiro-compounds; otherwise, use Flash Chromatography.

Protocol B: Microsomal Stability Assay (Specific for Lactones)

Context: Standard stability assays can generate false positives for spiro-lactones due to non-enzymatic hydrolysis in buffer. This protocol controls for chemical instability.

Materials:

  • Liver Microsomes (Human/Rat), NADPH regenerating system.

  • Buffer A: Potassium Phosphate (pH 7.4).

  • Buffer B: Potassium Phosphate (pH 7.4) + Esterase Inhibitor (e.g., PMSF) - Optional control.

Step-by-Step Workflow:

  • Preparation: Prepare a 1

    
    M solution of the spiro-lactone candidate in Buffer A.
    
  • Control Arm (Chemical Stability): Incubate candidate in Buffer A without microsomes at 37°C. Sample at T=0, 15, 30, 60 min.

    • Why: If the compound disappears here, it is chemically unstable (hydrolysis), not metabolically cleared.

  • Metabolic Arm: Incubate candidate with Microsomes (0.5 mg/mL protein) + NADPH at 37°C.

  • Quenching: Terminate reaction with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Calculate

      
       (Intrinsic Clearance) based on the depletion slope.
      
    • Correction: Subtract the degradation rate of the Control Arm from the Metabolic Arm to determine true enzymatic clearance.

Strategic Workflow for Spiro-Lactone Discovery

The following workflow outlines the decision logic for incorporating spiro-lactones into a lead optimization campaign.

DiscoveryWorkflow Start Hit Identification (Planar Scaffold) Design Design Spiro-Analog (Target: Increase Fsp3) Start->Design Synth Synthesis (Protocol A: Cyclization) Design->Synth Test_Sol Solubility Screen (Is solubility > 50 µM?) Synth->Test_Sol Test_Sol->Design Fail (Modify R-groups) Test_Stab Stability Screen (Protocol B: Microsomal) Test_Sol->Test_Stab Pass Decision_A Optimize Core Test_Stab->Decision_A Hydrolysis High Decision_B Advance to PK Test_Stab->Decision_B Stable (T1/2 > 30m) Decision_A->Design Add Steric Bulk adj. to Lactone

Caption: Iterative workflow for optimizing spiro-lactone candidates, prioritizing solubility and metabolic stability.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Cella, J. A., et al. (1959). Steroidal Aldosterone Blockers.[3][4] Journal of the American Chemical Society. [Link]

  • Piotrowski, D. W. (2012). Application of Spirocyclic Scaffolds in Drug Discovery.[5][6][7][8][9][10][11] Future Medicinal Chemistry. [Link]

  • Griffith, D. A., et al. (2012). Discovery of Spiro-Pyrazolidinedione Acetyl-CoA Carboxylase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kolkhof, P., & Bärfacker, L. (2017). 30 Years of the Mineralocorticoid Receptor: Mineralocorticoid Receptor Antagonists: 60 Years of Research and Development. Journal of Endocrinology. [Link]

Sources

Safety Operating Guide

1-Oxaspiro[4.4]nonan-2-one: Operational Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

1-Oxaspiro[4.4]nonan-2-one (CAS: 33448-80-5) is a spiro-cyclic


-lactone used primarily as a pharmaceutical intermediate and in pheromone synthesis.[1]

Disposal Directive:

  • Primary Stream: Non-Halogenated Organic Solvent Waste.

  • Disposal Method: High-temperature incineration (Thermal Oxidation).

  • Drain Disposal: STRICTLY PROHIBITED . The lactone moiety is lipophilic and toxic to aquatic life; while hydrolyzable, the reversion risk prevents sewer discharge.

Hazard Snapshot:

Parameter Classification Critical Note
Flammability Combustible Liquid (Cat 4) Flash Point ~102°C. Treat as flammable in mixed waste streams.[1]
Reactivity Electrophile (Acylating Agent) Ring-opening potential with nucleophiles (DNA/Proteins).

| Health | Skin/Eye/Resp Irritant (H315, H319) | Potential sensitizer due to lactone ring strain. |

Technical Rationale: The "Why" Behind the Protocol

As scientists, we do not follow rules blindly; we manage molecular behavior. The disposal protocol for this compound is dictated by its Spiro-Lactone functionality .

  • Ring Strain & Alkylation: The 5-membered lactone ring, spiro-fused to a cyclopentane, possesses inherent ring strain. This makes it an alkylating agent. It can react with biological nucleophiles (like amino groups in proteins), leading to sensitization or toxicity. Therefore, we must destroy the ring structure before release.

  • Hydrolysis Reversibility: While treating lactones with base (NaOH) opens the ring to form a water-soluble hydroxy-acid salt, this reaction is reversible upon re-acidification (e.g., mixing with acidic waste streams or environmental pH changes). Therefore, chemical neutralization is suitable for surface decontamination but NOT for bulk disposal.

  • Thermal Stability: The spiro-fusion adds thermal stability. Simple low-temperature burning may result in incomplete combustion. Therefore, industrial-scale incineration (>850°C) is required.

Operational Workflow: Decision Logic

The following diagram illustrates the critical decision points for handling this specific waste stream.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Decon Glassware Decontamination: 10% NaOH Wash (Ring Opening) Start->Decon Empty Flasks SolidWaste Solid/Absorbed Debris StateCheck->SolidWaste Spill Cleanup / Solids LiquidWaste Liquid Mother Liquor StateCheck->LiquidWaste Reaction Solvent Container Container: HDPE or Steel Drum (Label: Organic Waste) SolidWaste->Container Segregation Segregation: Non-Halogenated Organics LiquidWaste->Segregation Segregation->Container Combine with Solvents Decon->Container Rinsate Disposal Final Destruction: High-Temp Incineration Container->Disposal

Figure 1: Decision matrix for segregating bulk waste versus glassware rinsate.

Detailed Procedures

Protocol A: Bulk Liquid Disposal (Primary Stream)

Objective: Safe containment of reaction mixtures or expired stock.

  • Segregation:

    • Do not mix with Oxidizers (Nitric acid, Peroxides).

    • Do not mix with Strong Acids (risk of exothermic polymerization or reformation of lactone from hydrolyzed byproducts).

    • Compatible Stream: Standard non-halogenated organic solvents (Acetone, Ethyl Acetate, Hexanes).

  • Containerization:

    • Use HDPE (High-Density Polyethylene) or Stainless Steel containers.

    • Note: Avoid low-grade PVC piping for transfer lines as lactones can act as plasticizers, softening the tubing over time.

  • Labeling:

    • Main Constituent: "Non-Halogenated Organic Solvent"

    • Specific Hazard: "Contains Spiro-Lactone (Irritant)"

    • RCRA Code (USA): D001 (Ignitable) - Even if flashpoint is >60°C, it is best practice to manage as ignitable in mixed solvent waste.

Protocol B: Glassware Decontamination (The "Base Bath" Method)

Objective: Deactivating trace residue on flasks before they enter the general wash cycle. This prevents cross-contamination of future sensitive biological assays.

Mechanism: Saponification.[2]



  • Preparation: Prepare a bath of 1N NaOH (Sodium Hydroxide) in water or Ethanol/Water mix.

  • Soak: Submerge contaminated glassware for 30 minutes .

    • Why? This opens the lactone ring, converting the lipophilic irritant into a polar, water-soluble salt.

  • Rinse: Rinse the glassware with water.

    • Critical Step: Collect the first rinse and add it to the Liquid Organic Waste container (Protocol A). Do not pour the first rinse down the drain, as the organic load (COD) is still high.

  • Wash: Proceed with standard detergent washing.

Protocol C: Spill Cleanup (Emergency Response)
ScaleAction Plan
Minor (< 100 mL) 1. Ventilate area.2. Absorb with Vermiculite or Sand .3. Scoop into a sealed bag/container.4. Label as solid organic waste.
Major (> 100 mL) 1. Evacuate immediate area.2. Don PPE: Nitrile Gloves (Double gloved recommended), Safety Goggles, Organic Vapor Respirator.3. Dike the spill to prevent drain entry.4. Absorb and containerize.

PPE Note: Latex gloves are insufficient for lactones. Permeation data suggests Nitrile or Butyl rubber offers superior resistance to cyclic esters.

Regulatory & Compliance Data

For your EHS documentation (Safety Data Sheet augmentation):

  • US EPA (RCRA): Not specifically P- or U-listed. Regulated as Characteristic Waste (Ignitable D001) when in flammable solvents.

  • European Waste Code (EWC): 07 05 04* (other organic solvents, washing liquids and mother liquors).

  • Transport (DOT/IATA):

    • Often not regulated as Dangerous Goods if flashpoint > 100°C, unless transported at elevated temperatures.

    • Recommendation: Ship as UN 1993, Flammable Liquid, n.o.s. if mixed with lower flashpoint solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549163, Spiro[4.4]nonan-2-one. Retrieved from [Link]

  • US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for 1-Oxaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my experience that the most profound scientific breakthroughs are built on a foundation of rigorous safety. When handling novel or sparsely documented compounds like 1-Oxaspiro[4.4]nonan-2-one, a proactive and cautious approach to personal protection is not just a regulatory requirement, but a cornerstone of scientific integrity. This guide provides a comprehensive framework for selecting and implementing personal protective equipment (PPE) when working with this compound, ensuring both your safety and the integrity of your research.

Anticipated Hazard Profile

Based on the Globally Harmonized System (GHS) classifications of structurally similar compounds, we can infer the following potential hazards for this compound:

  • Skin Irritation: May cause skin irritation upon direct contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye irritation if it comes into contact with the eyes.[1]

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[1]

  • Harmful if Swallowed: Ingestion of the compound could be harmful.[2]

  • Combustible Liquid: May be a combustible liquid, posing a fire hazard if not handled and stored correctly.[1]

This inferred hazard profile necessitates a multi-faceted PPE strategy to create a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum recommended PPE for handling this compound. The selection of specific PPE should always be informed by a thorough risk assessment of the planned experimental procedure.

Protection Type Recommended PPE Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory to prevent contact with the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing, to protect the entire face.
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a range of chemicals. For prolonged contact or when handling larger volumes, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat is essential to protect against splashes and potential fire hazards. Ensure the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.
Respiratory Protection Use in a Fume HoodAll manipulations of this compound that could generate vapors or aerosols must be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, a risk assessment must be performed to determine if a respirator is necessary.
Foot Protection Closed-Toe ShoesClosed-toe shoes made of a non-porous material are required to protect the feet from spills and falling objects.

Procedural Guidance for PPE Usage

The effectiveness of PPE is contingent not only on its selection but also on its correct use. The following workflow provides a step-by-step guide for the safe use of PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Contaminated) Prep Conduct Risk Assessment Select_PPE Select Appropriate PPE (Based on Risk Assessment) Prep->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Coat 1. Don Lab Coat Inspect_PPE->Don_Coat Don_Goggles 2. Don Safety Goggles Don_Coat->Don_Goggles Don_Shield 3. Don Face Shield Don_Goggles->Don_Shield Don_Gloves 4. Don Gloves Don_Shield->Don_Gloves Work_in_Hood Work in Fume Hood Don_Gloves->Work_in_Hood Handle_Chemical Handle this compound Work_in_Hood->Handle_Chemical Doff_Gloves 1. Remove Gloves Handle_Chemical->Doff_Gloves Doff_Shield 2. Remove Face Shield Doff_Gloves->Doff_Shield Doff_Goggles 3. Remove Goggles Doff_Shield->Doff_Goggles Doff_Coat 4. Remove Lab Coat Doff_Goggles->Doff_Coat Wash_Hands 5. Wash Hands Thoroughly Doff_Coat->Wash_Hands caption Figure 1. PPE Workflow for Handling this compound

Caption: Figure 1. PPE Workflow for Handling this compound

Donning and Doffing Procedures: A Critical Control Point

The process of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Eye and Face Protection: Don your safety goggles, followed by a face shield if required by your risk assessment.

  • Gloves: Put on your gloves, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat.

Doffing Sequence (to avoid contamination):

  • Gloves: Remove your gloves by peeling them off from the cuff downwards, turning them inside out as you remove them. Dispose of them in the appropriate chemical waste container.

  • Face Shield and Goggles: Remove your face shield and then your goggles.

  • Lab Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All disposable PPE, including gloves, that has been in contact with this compound must be considered contaminated and disposed of as chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Reusable PPE, such as lab coats and face shields, should be decontaminated according to your laboratory's standard operating procedures.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these stringent PPE protocols and operational guidelines, you can confidently and safely handle this compound, fostering a secure environment for groundbreaking research.

References

  • National Center for Biotechnology Information. (n.d.). Spiro[4.4]nonan-2-one. PubChem Compound Summary for CID 549163. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Oxaspiro[4.5]decan-2-one. PubChem Compound Summary for CID 12783. Retrieved from [Link]

  • Seton. (n.d.). Chemical-Resistant Gloves. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-azaspiro[4.4]nonan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Oxa-7-azaspiro[4.4]nonan-2-one. PubChem Compound Summary for CID 129977870. Retrieved from [Link]

  • S.L. Fusco, Inc. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

  • Mechanix Wear. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.